Saucerneol
Descripción
Propiedades
IUPAC Name |
4-[5-[4-[1-(3,4-dimethoxyphenyl)-1-hydroxypropan-2-yl]oxy-3-methoxyphenyl]-3,4-dimethyloxolan-2-yl]-2-methoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38O8/c1-17-18(2)31(39-30(17)21-8-11-23(32)26(15-21)35-5)22-10-13-25(28(16-22)37-7)38-19(3)29(33)20-9-12-24(34-4)27(14-20)36-6/h8-19,29-33H,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMOZJIPBLSZHEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(OC1C2=CC(=C(C=C2)O)OC)C3=CC(=C(C=C3)OC(C)C(C4=CC(=C(C=C4)OC)OC)O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Bioactive Properties of Saucerneol: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the bioactive properties of Saucerneol, a lignan (B3055560) primarily isolated from Saururus chinensis. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound. The guide synthesizes current scientific findings on this compound's anti-inflammatory, anti-cancer, and antioxidant activities, detailing its mechanisms of action, summarizing quantitative data, and providing insights into relevant experimental methodologies.
Executive Summary
This compound has emerged as a promising bioactive compound with a range of pharmacological effects. Preclinical studies have demonstrated its potent anti-inflammatory, anti-cancer, and antioxidant properties. Mechanistically, this compound has been shown to modulate key signaling pathways, including the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) pathway, the spleen tyrosine kinase (Syk) pathway, and the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) pathway. This guide will explore these properties in detail, providing a comprehensive resource for the scientific community.
Anti-inflammatory Properties
This compound exhibits significant anti-inflammatory activity, primarily through the inhibition of pro-inflammatory mediators and the modulation of key inflammatory signaling pathways.
Inhibition of Nitric Oxide Production
This compound D has been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW 264.7 cells. This inhibitory effect is dose-dependent[1].
| Bioactive Property | Test System | IC50 Value |
| Nitric Oxide (NO) Production Inhibition | LPS-stimulated RAW 264.7 macrophages | 2.62 µM[1] |
Suppression of Mast Cell Degranulation and Eicosanoid Generation
In cytokine-stimulated mouse bone marrow-derived mast cells (BMMCs), this compound D suppresses the generation of cyclooxygenase-2 (COX-2)-dependent prostaglandin (B15479496) D2 (PGD2) and 5-lipoxygenase (5-LO)-dependent leukotriene C4 (LTC4), as well as degranulation[2]. This action is mediated through the suppression of Syk kinase phosphorylation and downstream signaling events[2].
Attenuation of Airway Inflammation
In an ovalbumin (OVA)-induced mouse model of airway inflammation, orally administered this compound D significantly inhibited the number of inflammatory cells, the production of immunoglobulin E (IgE), and Th2-type cytokines[2]. Histopathological analysis revealed a marked decrease in lung inflammation and goblet cell hyperplasia[2].
Anti-Cancer Properties
This compound has demonstrated promising anti-cancer effects, particularly against osteosarcoma. Its mechanisms of action involve the induction of apoptosis and the inhibition of cell migration and invasion.
Cytotoxicity in Osteosarcoma Cell Lines
This compound has been shown to exhibit toxicity against human osteosarcoma cell lines, MG63 and SJSA-1, inducing apoptotic morphological changes[3][4].
| Cell Line | Concentration (µM) | Cytotoxicity (%) |
| MG63 | 10 | ~20% |
| 20 | ~40% | |
| 40 | ~60% | |
| SJSA-1 | 10 | ~30% |
| 20 | ~55% | |
| 40 | ~75% | |
| (Data extrapolated from graphical representations in the source material)[3] |
Inhibition of Cell Migration and Invasion
This compound suppresses the migration and invasion of osteosarcoma cells[3][4]. This is associated with the downregulation of metastasis-associated proteins, including matrix metalloproteinases (MMPs) such as MMP-2, MMP-9, and MMP-13[3].
Antioxidant Properties
The antioxidant effects of this compound are closely linked to its ability to induce the expression of cytoprotective enzymes, particularly heme oxygenase-1 (HO-1).
Induction of Heme Oxygenase-1 (HO-1)
In a mouse model of airway inflammation, this compound D treatment led to the induction of HO-1. This was correlated with a significant decrease in reactive oxygen species (ROS) and malondialdehyde, and an increase in superoxide (B77818) dismutase and glutathione (B108866) in lung tissues[2]. While the antioxidant activity of this compound has been established, specific IC50 values from direct antioxidant assays such as DPPH and ABTS were not available in the reviewed literature.
Mechanisms of Action and Signaling Pathways
This compound exerts its bioactive effects by modulating several key signaling pathways.
Inhibition of the JAK2/STAT3 Pathway
In human osteosarcoma cells, this compound inhibits the JAK2/STAT3 signaling pathway. This pathway is crucial for cell growth, proliferation, and differentiation, and its inhibition by this compound contributes to the observed anti-cancer effects[3][[“]]. The inhibition of this pathway leads to the downregulation of STAT3 target genes involved in cell survival and proliferation.
References
- 1. This compound D, a naturally occurring sesquilignan, inhibits LPS-induced iNOS expression in RAW264.7 cells by blocking NF-kappaB and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound D inhibits eicosanoid generation and degranulation through suppression of Syk kinase in mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Inhibits the Growth, Migration, and Invasion of Osteosarcoma Cells In Vitro and Prevents Metastasis‐Associated Osteolysis Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
A Technical Guide to the Extraction, Purification, and Biological Mechanisms of Saucerneol from Saururus chinensis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saururus chinensis (Lour.) Baill., a perennial plant native to East Asia, has a long history of use in traditional medicine for treating a variety of ailments, including edema, jaundice, and inflammatory diseases.[1][2] Modern phytochemical research has identified a wealth of bioactive compounds within the plant, with lignans (B1203133) being a prominent class.[3] Among these, saucerneol (B3030236), a tetrahydrofuran-type sesquilignan, has garnered significant scientific interest for its potent pharmacological activities.[4]
This technical guide provides an in-depth overview of the methodologies for extracting and purifying this compound from the aerial parts of Saururus chinensis. It includes detailed experimental protocols, quantitative data summaries, and visualizations of the compound's key biological signaling pathways, designed to serve as a comprehensive resource for researchers in natural product chemistry and drug development.
Section 1: Extraction of Crude this compound from Saururus chinensis
The initial step in isolating this compound involves the extraction of crude compounds from the plant material, followed by a liquid-liquid partitioning process to enrich the fraction containing the target lignans.
Experimental Protocol: Solvent Extraction and Fractionation
This protocol is synthesized from methodologies described in scientific literature.[5][6][7]
-
Preparation of Plant Material : The aerial parts of Saururus chinensis are collected, air-dried, and ground into a fine powder to maximize the surface area for solvent penetration.[5][7] Pre-treatment of the powder using mechanochemical technology, such as grinding in a planetary ball mill, can significantly enhance extraction efficiency.[8][9]
-
Solvent Extraction : The powdered plant material (10 kg) is subjected to extraction with 80% methanol (B129727) (50 L).[5] The extraction is performed three times using ultrasonication for 30 minutes per cycle at room temperature to ensure thorough extraction of phytochemicals.[5]
-
Concentration : The resulting methanol extracts are combined and the solvent is removed under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C. This yields a crude methanol extract.[5][7]
-
Solvent Partitioning : The crude extract is suspended in distilled water and then sequentially partitioned with solvents of increasing polarity. This typically involves partitioning against dichloromethane (B109758) (or methylene (B1212753) chloride) and then ethyl acetate.[5][6] The dichloromethane fraction has been found to be particularly rich in this compound.[5]
-
Fraction Concentration : The dichloromethane-soluble fraction is collected and evaporated under reduced pressure to yield a dried, enriched extract ready for chromatographic purification.[5]
Data Presentation: Extraction Yields
The efficiency of the extraction process can vary based on the solvent system and pre-treatment methods employed.
| Starting Material | Extraction Method | Solvent | Yield of Crude Extract | Yield of Dichloromethane/Methylene Chloride Fraction | Reference |
| 10 kg dried aerial parts | Ultrasonication (3x) | 80% Methanol | 650.0 g (6.5%) | 240.0 g | [5] |
| 1.5 kg dried aerial parts | Sonication (3x) | 70% Methanol | 272.2 g (18.1%) | 7.4 g | [6] |
| 3.1 kg dried leaves | Reflux (3x) | Water | 652 g (21.0%) | Not Applicable | [10] |
| Not Specified | Immersion (3 days) | 80% Ethanol | 139 g (from 100g crude) | Not specified | [7] |
Visualization: Extraction and Partitioning Workflow
Section 2: Purification of this compound
Following extraction, the enriched fraction is subjected to chromatographic techniques to isolate this compound from other co-extracted compounds.
Experimental Protocol: Column Chromatography and HPLC
-
Silica (B1680970) Gel Column Chromatography : The dried dichloromethane fraction (240 g) is loaded onto a silica gel column.[5] The column is eluted with a gradient solvent system of increasing polarity, typically starting with a non-polar solvent and gradually introducing a more polar one. A common system is a hexane-acetone gradient, beginning with a ratio of 20:1 and progressing to 1:1 (v/v).[5]
-
Fraction Collection : Eluted fractions are collected sequentially and monitored by Thin-Layer Chromatography (TLC) to identify those containing the target compound.
-
Sub-fraction Pooling and Recrystallization : Fractions with similar TLC profiles are pooled together. The solvent is evaporated, and the residue is further purified, often through recrystallization or subsequent chromatographic steps, to yield pure this compound.[5] From an initial 10 kg of plant material, this process can yield approximately 80 mg of this compound with a purity exceeding 99%.[5]
-
Preparative High-Performance Liquid Chromatography (HPLC) : For achieving the highest purity, a final purification step using preparative reverse-phase HPLC (e.g., on a C18 column) can be employed.[11][12] A mobile phase consisting of a gradient of acetonitrile (B52724) and water (often with a small percentage of formic acid) is typically used.[12]
Visualization: Purification Workflow
Section 3: Structural Elucidation and Analysis
The identity and purity of the isolated this compound are confirmed using a combination of spectroscopic and spectrometric techniques.
-
High-Performance Liquid Chromatography (HPLC) : Used to assess the purity of the final compound. A sharp, single peak in the chromatogram indicates a high degree of purity.[1][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR and ¹³C-NMR are critical for elucidating the chemical structure of this compound. The chemical shifts and coupling constants provide detailed information about the arrangement of atoms in the molecule.[5][13]
-
Mass Spectrometry (MS) : Provides information on the molecular weight and chemical formula of the compound. High-resolution mass spectrometry can confirm the elemental composition.[5]
Data Presentation: Analytical Identification Data
| Analytical Technique | Purpose | Key Information | Reference |
| HPLC | Purity Assessment | Purity >99% | [5] |
| NMR (¹H and ¹³C) | Structure Confirmation | Chemical shifts confirm the tetrahydrofuran-type sesquilignan structure. | [5][13] |
| Mass Spectrometry | Molecular Formula Determination | C₃₁H₃₈O₈ | [5] |
Section 4: Biological Activity and Signaling Pathways of this compound
This compound exhibits significant anti-inflammatory, antioxidant, and anti-cancer properties, which are mediated through the modulation of specific cellular signaling pathways.
Anti-inflammatory Pathway: Inhibition of Syk Kinase
This compound D has been shown to suppress inflammatory responses in mast cells by targeting the Spleen tyrosine kinase (Syk).[14] Inhibition of Syk phosphorylation prevents the activation of downstream signaling cascades, including phospholipase Cγ1 (PLCγ1), which leads to reduced intracellular calcium influx. This ultimately suppresses the activation of MAPKs (ERK1/2, JNK, p38) and the NF-κB pathway, resulting in decreased production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[14]
Antioxidant Pathway: Induction of Heme Oxygenase-1 (HO-1)
This compound D exerts antioxidant effects by inducing the expression of Heme Oxygenase-1 (HO-1), a key enzyme in cellular defense against oxidative stress.[4] This induction is often mediated by the transcription factor Nrf2.[15] The upregulation of HO-1 leads to a reduction in reactive oxygen species (ROS) and an increase in the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione, thereby protecting cells from oxidative damage.[4]
Anti-Osteosarcoma Pathway: Inhibition of JAK2/STAT3
In the context of cancer, this compound has been shown to inhibit the JAK2/STAT3 signaling pathway in human osteosarcoma cells.[5] This inhibition disrupts mitochondrial membrane potential and increases the generation of ROS, ultimately leading to PARP cleavage and apoptotic cell death. Furthermore, it downregulates metastasis-associated proteins, inhibiting cancer cell migration and invasion.[5]
Conclusion
This guide outlines a reproducible and efficient methodology for the extraction and purification of high-purity this compound from Saururus chinensis. The combination of solvent extraction, partitioning, and multi-step chromatography provides a robust framework for isolating this pharmacologically significant lignan. The elucidation of its mechanisms of action, particularly its role in modulating key signaling pathways related to inflammation, oxidative stress, and cancer, underscores its potential as a lead compound for the development of novel therapeutic agents. The detailed protocols and data presented herein serve as a valuable resource for advancing research into this compound and other natural products derived from Saururus chinensis.
References
- 1. Simultaneous determination of four amides in Saururus chinensis by matrix solid phase dispersion and high-performance liquid chromatography method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory Effects of Saururus chinensis Extract on Receptor for Advanced Glycation End-Products-Dependent Inflammation and Diabetes-Induced Dysregulation of Vasodilation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Antioxidant and antiasthmatic effects of this compound D in a mouse model of airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Inhibits the Growth, Migration, and Invasion of Osteosarcoma Cells In Vitro and Prevents Metastasis‐Associated Osteolysis Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e-nps.or.kr [e-nps.or.kr]
- 7. Anti-inflammatory effects of Saururus chinensis aerial parts in murine macrophages via induction of heme oxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antioxidant Activity of Saururus chinensis Pretreated by Mechanochemical Technology - Nitrite Scavenging and Electron Donating Ability - -Korean Journal of Plant Resources | Korea Science [koreascience.kr]
- 10. Effect of Saururus chinensis leaves extract on type II collagen-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparative HPLC method for the purification of sulforaphane and sulforaphane nitrile from Brassica oleracea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HPLC-Guided Isolation, Purification and Characterization of Phenylpropanoid and Phenolic Constituents of Nutmeg Kernel (Myristica fragrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dev.spectrabase.com [dev.spectrabase.com]
- 14. This compound D inhibits eicosanoid generation and degranulation through suppression of Syk kinase in mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
The Inhibitory Role of Saucerneol in Osteoclast Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Osteoclasts, the primary mediators of bone resorption, are critical targets in the development of therapeutics for bone-related pathologies such as osteoporosis and rheumatoid arthritis. The differentiation of osteoclasts is a complex process orchestrated by various signaling cascades, with the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) pathway playing a central role. Emerging evidence has highlighted the potential of natural compounds to modulate osteoclastogenesis. This technical guide provides an in-depth analysis of the inhibitory effects of Saucerneol, a lignan (B3055560) isolated from Saururus chinensis, on osteoclast differentiation. Current research indicates that this compound's primary mechanism of action involves the suppression of the Extracellular signal-Regulated Kinase (ERK) signaling pathway, a key component of the Mitogen-Activated Protein Kinase (MAPK) cascade, thereby impeding the downstream signaling required for osteoclast formation and function. This document consolidates the known molecular mechanisms, presents detailed experimental protocols for studying these effects, and offers a quantitative summary of the available data.
Introduction to Osteoclast Differentiation
Osteoclasts are large, multinucleated cells originating from the monocyte/macrophage hematopoietic lineage. Their primary function is the resorption of bone matrix, a process essential for bone remodeling and calcium homeostasis. However, excessive osteoclast activity leads to pathological bone loss. The differentiation of osteoclast precursors is predominantly triggered by two key cytokines: Macrophage Colony-Stimulating Factor (M-CSF) and RANKL. M-CSF is crucial for the survival and proliferation of precursor cells, while the binding of RANKL to its receptor, RANK, on the surface of these precursors initiates a cascade of intracellular signaling events. This signaling network includes the activation of MAPKs (ERK, p38, and JNK) and the transcription factor Nuclear Factor-κB (NF-κB). These initial signals converge on the induction and activation of the master transcription factor for osteoclastogenesis, Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1). NFATc1, in conjunction with other transcription factors like c-Fos, orchestrates the expression of osteoclast-specific genes, such as Tartrate-Resistant Acid Phosphatase (TRAP), Cathepsin K, and Matrix Metalloproteinase 9 (MMP-9), which are essential for the bone-resorbing function of mature osteoclasts.
This compound and its Impact on Osteoclast Differentiation
(-)-Saucerneol is a lignan compound that has been identified as a potent inhibitor of osteoclast differentiation. Studies have demonstrated that (-)-Saucerneol significantly inhibits the RANKL-induced formation of TRAP-positive multinucleated osteoclasts in a dose-dependent manner.[1][2] This inhibitory effect has been observed in both the murine macrophage cell line RAW264.7 and in primary mouse bone marrow-derived macrophages (BMMs).[1] Furthermore, this compound has been shown to suppress the bone resorptive activity of mature osteoclasts.[1][2]
Molecular Mechanism of Action: Targeting the ERK Signaling Pathway
The primary molecular mechanism underlying the inhibitory effect of (-)-Saucerneol on osteoclast differentiation is the suppression of the RANKL-induced activation of the ERK signaling pathway.[1][2] Upon RANKL stimulation, the phosphorylation of ERK is a critical event that contributes to the subsequent activation of transcription factors necessary for osteoclastogenesis. (-)-Saucerneol has been shown to prevent this RANKL-induced phosphorylation of ERK.[1] By inhibiting the ERK pathway, this compound effectively downregulates the expression of essential transcription factors and genes required for osteoclast formation and bone resorption.[1][2]
While the inhibition of the ERK pathway is the most well-documented mechanism for this compound, the intricate nature of RANKL signaling suggests that other pathways may also be affected. A related lignan, sauchinone, has been shown to attenuate the activation of ERK, p38 MAPKs, and NF-κB, leading to the suppression of c-Fos and NFATc1 induction.[3] However, the specific effects of this compound on the p38, JNK, and NF-κB signaling pathways in the context of osteoclast differentiation have not been fully elucidated in the currently available literature.
Quantitative Data on this compound's Inhibitory Effects
Table 1: Summary of this compound's Effects on Osteoclast Differentiation Markers
| Parameter | Cell Type | Treatment | Effect | Reference |
| TRAP-positive Multinucleated Cells | RAW264.7, Mouse BMMs | (-)-Saucerneol | Dose-dependent inhibition | [1][2] |
| TRAP Activity | RAW264.7, Mouse BMMs | (-)-Saucerneol | Dose-dependent inhibition | [1][2] |
| ERK Phosphorylation | RAW264.7, Mouse BMMs | (-)-Saucerneol | Inhibition of RANKL-induced phosphorylation | [1] |
| Osteoclast-specific Gene Expression | Not specified | (-)-Saucerneol | Inhibition of expression | [1][2] |
| Bone Resorptive Activity | Not specified | (-)-Saucerneol | Inhibition | [1][2] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to investigate the effects of this compound on osteoclast differentiation.
Cell Culture and Osteoclast Differentiation Assay
This protocol describes the induction of osteoclast differentiation from RAW264.7 murine macrophage cells.
Materials:
-
RAW264.7 cells
-
Alpha-Minimum Essential Medium (α-MEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Recombinant mouse RANKL
-
(-)-Saucerneol
-
TRAP staining kit
Procedure:
-
Seed RAW264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in α-MEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Allow cells to adhere for 24 hours.
-
Replace the medium with fresh α-MEM containing 10% FBS, 1% penicillin-streptomycin, and RANKL (50-100 ng/mL).
-
Add varying concentrations of (-)-Saucerneol to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for 4-5 days, replacing the medium with fresh medium containing RANKL and this compound every 2 days.
-
After the incubation period, wash the cells with PBS and fix them with 10% formalin for 10 minutes.
-
Stain for TRAP activity using a commercially available kit according to the manufacturer's instructions.
-
Count the number of TRAP-positive multinucleated cells (≥3 nuclei) under a light microscope.
-
To measure TRAP activity, lyse the cells and measure the absorbance of the lysate according to the TRAP staining kit protocol.
Western Blot Analysis for ERK Phosphorylation
This protocol details the detection of phosphorylated ERK in response to RANKL and this compound treatment.
Materials:
-
RAW264.7 cells
-
Serum-free α-MEM
-
Recombinant mouse RANKL
-
(-)-Saucerneol
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed RAW264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Starve the cells in serum-free α-MEM for 4-6 hours.
-
Pre-treat the cells with desired concentrations of (-)-Saucerneol for 1-2 hours.
-
Stimulate the cells with RANKL (50-100 ng/mL) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay kit.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against phospho-ERK overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK for normalization.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol is for quantifying the mRNA levels of osteoclast-specific genes.
Materials:
-
RAW264.7 cells differentiated as described in 4.1
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for target genes (e.g., Acp5 (TRAP), Ctsk (Cathepsin K), Nfatc1) and a housekeeping gene (e.g., Gapdh)
Procedure:
-
Culture and treat RAW264.7 cells with RANKL and this compound as for the differentiation assay.
-
At the end of the culture period, harvest the cells and extract total RNA using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qPCR using SYBR Green master mix and specific primers for the target and housekeeping genes.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression levels.
Conclusion and Future Directions
The available scientific evidence strongly indicates that (-)-Saucerneol is a promising natural compound for the inhibition of osteoclast differentiation. Its well-defined mechanism of action, centered on the suppression of the RANKL-induced ERK signaling pathway, provides a solid foundation for its potential therapeutic application in bone loss disorders.
However, to fully realize the therapeutic potential of this compound, further research is warranted. Future studies should focus on:
-
Determining the IC50 values of this compound for the inhibition of osteoclast formation and TRAP activity to allow for more precise quantitative comparisons with other inhibitors.
-
Investigating the effects of this compound on other key signaling pathways involved in osteoclastogenesis, including the p38, JNK, and NF-κB pathways, to provide a more comprehensive understanding of its molecular mechanism.
-
Elucidating the impact of this compound on the expression and activation of the master transcription factors c-Fos and NFATc1.
-
Conducting in vivo studies in animal models of bone loss to validate the in vitro findings and assess the safety and efficacy of this compound as a potential therapeutic agent.
By addressing these key areas, the scientific community can further delineate the role of this compound in bone metabolism and pave the way for its development as a novel treatment for osteoclast-related diseases.
References
- 1. Inhibitory effect of (-)-saucerneol on osteoclast differentiation and bone pit formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Peiminine Suppresses RANKL-Induced Osteoclastogenesis by Inhibiting the NFATc1, ERK, and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of Saucerneol and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saucerneol (B3030236), a lignan (B3055560) primarily isolated from the plant Saururus chinensis, has garnered significant scientific interest due to its diverse and potent pharmacological activities. This technical guide provides an in-depth overview of the pharmacological profile of this compound and its derivatives, with a focus on its anti-inflammatory, antioxidant, anticancer, and neuroprotective properties. This document summarizes key quantitative data, details experimental methodologies for cited studies, and visualizes the underlying molecular mechanisms through signaling pathway diagrams.
Core Pharmacological Activities
This compound and its derivatives exhibit a range of biological effects, primarily centered around the modulation of inflammatory and oxidative stress pathways. These compounds have also demonstrated promising potential in cancer and neurodegenerative disease models.
Anti-inflammatory and Antioxidant Activity
The anti-inflammatory and antioxidant effects of this compound are its most extensively studied properties. This compound D has been shown to suppress the production of pro-inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1] Furthermore, it inhibits the generation of eicosanoids, including cyclooxygenase-2 (COX-2)-dependent prostaglandin (B15479496) D2 (PGD2) and 5-lipoxygenase (5-LO)-dependent leukotriene C4 (LTC4), in mast cells.[1] This inhibition is mediated through the suppression of Syk kinase phosphorylation and downstream signaling pathways.[1][2]
This compound D has also demonstrated significant anti-asthmatic and antioxidant effects in a mouse model of airway inflammation. Oral administration of this compound D at doses of 20 and 40 mg/kg significantly inhibited the number of inflammatory cells and the production of Th2-type cytokines.[3] This effect is associated with the induction of heme oxygenase-1 (HO-1), a key enzyme with anti-inflammatory and antioxidant properties.[3]
This compound F, another derivative, effectively inhibits inducible nitric oxide synthase (iNOS) expression in LPS-stimulated RAW 264.7 cells by inactivating MAPKs, NF-κB, and AP-1 signaling pathways.
Quantitative Data on Anti-inflammatory and Antioxidant Activities
| Compound/Derivative | Assay | Target/Mediator | Cell Line/Model | IC50 / Effective Dose | Reference |
| This compound D | Nitric Oxide Production | iNOS | RAW 264.7 cells | Not specified | [1] |
| This compound D | Eicosanoid Generation | COX-2, 5-LO | Mast cells | Not specified | [1] |
| This compound D | Airway Inflammation | Inflammatory cells, Th2 cytokines | Mouse model | 20 and 40 mg/kg (oral) | [3] |
| This compound F | Nitric Oxide Production | iNOS | RAW 264.7 cells | Not specified | Not specified |
| Spasuberol C (Derivative) | Nitric Oxide Production | iNOS | RAW 264.7 cells | 28.29 µM | [4] |
| Compound 1 (from Spatholobus suberectus) | Nitric Oxide Production | iNOS | RAW 264.7 cells | 5.69 µM | [4] |
| Compound 10 (from Spatholobus suberectus) | Nitric Oxide Production | iNOS | RAW 264.7 cells | 6.78 µM | [4] |
| Indomethacin (Positive Control) | Nitric Oxide Production | iNOS | RAW 264.7 cells | 55.44 µM | [4] |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound, particularly against osteosarcoma. This compound has been shown to inhibit the growth, migration, and invasion of human osteosarcoma cell lines (MG63 and SJSA-1).[5][6] The underlying mechanism involves the induction of apoptosis through the disruption of mitochondrial membrane potential and an increase in reactive oxygen species (ROS).[5][6] Furthermore, this compound was found to inhibit the JAK2/STAT3 signaling pathway, which is a key pathway in the development and progression of osteosarcoma.[5][6] In an ex vivo bone organ culture model, this compound also attenuated tumor-induced osteolysis.[5][6]
Quantitative Data on Anticancer Activity
| Compound | Cell Line | Effect | Concentration/IC50 | Reference |
| This compound | MG63 (p53-mutant) | Reduced cell viability | Significant reduction | [5] |
| This compound | SJSA-1 (p53 wild-type) | Reduced cell viability | More sensitive than MG63 | [5] |
Neuroprotective Effects
While less explored, initial studies suggest that this compound and its analogs may possess neuroprotective properties. The antioxidant and anti-inflammatory activities of these compounds are key mechanisms that could contribute to neuroprotection, as oxidative stress and inflammation are implicated in the pathogenesis of neurodegenerative diseases. Novel synthetic hydroxyl-substituted chalcone (B49325) analogs, which share structural similarities with lignans, have shown anti-free radical activities and anti-oxidation properties in a free radical-injury Alzheimer's model, suggesting the potential for this class of compounds in neuroprotection.[7] Further research is needed to fully elucidate the neuroprotective mechanisms and therapeutic potential of this compound and its derivatives.
Signaling Pathways and Mechanisms of Action
The pharmacological effects of this compound and its derivatives are mediated through the modulation of several key signaling pathways.
Inhibition of Inflammatory Signaling Cascades
This compound D exerts its anti-inflammatory effects by targeting the spleen tyrosine kinase (Syk) in mast cells.[1][2] Inhibition of Syk phosphorylation leads to the suppression of downstream signaling molecules, including phospholipase Cγ1 (PLCγ1), which in turn reduces intracellular calcium influx and subsequent degranulation and eicosanoid production.[1][2] Furthermore, this compound D and F inhibit the activation of mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase 1/2 (ERK1/2), c-Jun NH2-terminal kinase (JNK), and p38.[1] The nuclear factor-kappa B (NF-κB) pathway, a central regulator of inflammation, is also suppressed by this compound.[1]
Induction of Heme Oxygenase-1 (HO-1)
The antioxidant effects of this compound D are linked to its ability to induce the expression of Heme Oxygenase-1 (HO-1).[3] HO-1 is a stress-responsive enzyme that catabolizes heme into biliverdin (B22007) (which is subsequently converted to the potent antioxidant bilirubin), free iron, and carbon monoxide, all of which have cytoprotective and anti-inflammatory properties.
Inhibition of JAK2/STAT3 Signaling in Cancer
In the context of osteosarcoma, this compound has been shown to inhibit the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) pathway.[5][6] This pathway is often constitutively active in cancer cells and plays a crucial role in cell proliferation, survival, and invasion. By inhibiting JAK2/STAT3 signaling, this compound promotes apoptosis and reduces the metastatic potential of osteosarcoma cells.
References
- 1. This compound D inhibits eicosanoid generation and degranulation through suppression of Syk kinase in mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant and antiasthmatic effects of this compound D in a mouse model of airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Activity of Some Characteristic Constituents from the Vine Stems of Spatholobus suberectus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Inhibits the Growth, Migration, and Invasion of Osteosarcoma Cells In Vitro and Prevents Metastasis‐Associated Osteolysis Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Synthesis and Evaluation of Novel Hydroxyl Substituted Chalcone Analogs with in Vitro Anti-Free Radicals Pharmacological Activity and in Vivo Anti-Oxidation Activity in a Free Radical-Injury Alzheimer’s Model - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro and In Vivo Efficacy of Saucerneol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Saucerneol (B3030236), a lignan (B3055560) isolated from Saururus chinensis, has demonstrated a spectrum of pharmacological activities in preclinical studies. This technical guide provides a comprehensive overview of the in vitro and in vivo research conducted on this compound and its derivative, this compound D. The document details its anti-inflammatory, antioxidant, anti-asthmatic, and anti-osteosarcoma properties. Experimental methodologies for key assays are outlined, and the known signaling pathways are visually represented. All quantitative data from the cited studies are summarized for comparative analysis.
Introduction
This compound is a bioactive compound that has garnered significant interest for its therapeutic potential. Its diverse pharmacological activities suggest its promise as a lead compound for the development of novel therapeutics for a range of diseases, including inflammatory disorders, asthma, and cancer. This guide aims to consolidate the existing preclinical data on this compound to facilitate further research and development efforts.
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro and in vivo studies on this compound and this compound D.
Table 1: In Vivo Efficacy of this compound D in an OVA-Induced Asthma Model
| Animal Model | Treatment | Dosage | Route of Administration | Key Findings | Reference |
| BALB/c Mice | This compound D | 20 mg/kg and 40 mg/kg | Oral | Significantly inhibited the number of OVA-induced inflammatory cells, production of Immunoglobulin E, and Th2-type cytokines. Marked decrease in lung inflammation and goblet cell hyperplasia.[1] | [1] |
Table 2: In Vitro Cytotoxicity of this compound against Human Osteosarcoma Cell Lines
| Cell Line | Treatment | Concentration | Assay | % Cytotoxicity (Normalized to Control) | Reference |
| MG63 | This compound | 10 µM | MTT Assay | ~20% | [2] |
| MG63 | This compound | 20 µM | MTT Assay | ~45% | [2] |
| MG63 | This compound | 40 µM | MTT Assay | ~70% | [2] |
| SJSA-1 | This compound | 10 µM | MTT Assay | ~25% | [2] |
| SJSA-1 | This compound | 20 µM | MTT Assay | ~55% | [2] |
| SJSA-1 | This compound | 40 µM | MTT Assay | ~80% | [2] |
Note: Specific IC50 and EC50 values for anti-inflammatory and antioxidant activities of this compound were not explicitly available in the reviewed literature. Similarly, detailed pharmacokinetic data (Cmax, Tmax, half-life) for this compound has not been reported in the accessible studies.
Experimental Protocols
In Vivo Ovalbumin (OVA)-Induced Asthma Model in BALB/c Mice
This protocol describes the induction of an allergic asthma phenotype in mice to evaluate the anti-asthmatic effects of this compound D.[1][3]
Materials:
-
BALB/c mice (female, 6-8 weeks old)
-
Ovalbumin (OVA)
-
Aluminum hydroxide (B78521) (Alum)
-
Phosphate-buffered saline (PBS)
-
This compound D
-
Nebulizer
Procedure:
-
Sensitization:
-
On day 0 and day 14, mice are sensitized by intraperitoneal (IP) injection of 20 µg OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL PBS.
-
-
Challenge:
-
From day 28 to day 30, mice are challenged daily with a 1% OVA solution in PBS for 20-30 minutes using a nebulizer.
-
-
Treatment:
-
This compound D (20 or 40 mg/kg) is administered orally once daily from day 26 to day 30.
-
-
Endpoint Analysis (Day 32):
-
Mice are euthanized, and bronchoalveolar lavage fluid (BALF) is collected to determine inflammatory cell counts.
-
Lungs are harvested for histopathological examination (H&E staining) to assess inflammation and goblet cell hyperplasia.
-
Blood samples are collected to measure serum IgE levels.
-
Lung tissue homogenates are used to measure levels of Th2 cytokines, reactive oxygen species, malondialdehyde, superoxide (B77818) dismutase, and glutathione.[1]
-
In Vitro Anti-Inflammatory Assay in LPS-Stimulated RAW 264.7 Macrophages
This protocol is used to assess the anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide (NO), iNOS, and COX-2 production in murine macrophages.[4][5]
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent
-
Antibodies for iNOS, COX-2, and a loading control (e.g., β-actin) for Western blot
Procedure:
-
Cell Culture:
-
RAW 264.7 cells are cultured in complete DMEM at 37°C in a 5% CO2 humidified incubator.
-
-
Nitric Oxide (NO) Production Assay:
-
Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Cells are pre-treated with various concentrations of this compound for 1 hour.
-
Cells are then stimulated with 1 µg/mL LPS for 24 hours.
-
The supernatant is collected, and NO production is quantified using the Griess reagent. The IC50 value for NO inhibition can be calculated from the dose-response curve.[5]
-
-
Western Blot for iNOS and COX-2 Expression:
-
Cells are seeded in a 6-well plate.
-
Cells are pre-treated with this compound for 1 hour, followed by stimulation with 1 µg/mL LPS for 24 hours.
-
Cells are lysed, and total protein is extracted.
-
Protein expression of iNOS and COX-2 is determined by Western blot analysis, with β-actin used as a loading control.
-
In Vitro Cytotoxicity and Apoptosis Assays in Human Osteosarcoma Cell Lines (MG63, SJSA-1)
These protocols are designed to evaluate the anti-cancer effects of this compound on osteosarcoma cells.
3.3.1. MTT Assay for Cell Viability
Materials:
-
MG63 or SJSA-1 human osteosarcoma cell lines
-
Appropriate cell culture medium (e.g., MEM or RPMI-1640 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Cell Seeding:
-
Cells are seeded in a 96-well plate at a suitable density and allowed to attach overnight.
-
-
Treatment:
-
Cells are treated with various concentrations of this compound for 24-48 hours.
-
-
MTT Incubation:
-
MTT solution is added to each well, and the plate is incubated for 2-4 hours at 37°C to allow formazan (B1609692) crystal formation.
-
-
Solubilization and Measurement:
-
The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
-
3.3.2. Annexin V/PI Staining for Apoptosis
Materials:
-
MG63 or SJSA-1 cells
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Cells are treated with this compound at the desired concentrations for 24 hours.
-
-
Cell Harvesting:
-
Both floating and adherent cells are collected, washed with cold PBS, and resuspended in binding buffer.
-
-
Staining:
-
Annexin V-FITC and PI are added to the cell suspension, and the mixture is incubated in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects by modulating several key signaling pathways.
Anti-Inflammatory and Anti-Allergic Mechanisms
This compound D has been shown to inhibit inflammatory responses in mast cells by targeting the Spleen tyrosine kinase (Syk) signaling pathway.[6][7] Inhibition of Syk phosphorylation leads to the suppression of downstream signaling cascades, including the activation of phospholipase Cγ1 (PLCγ1), mitogen-activated protein kinases (MAPKs), and the nuclear factor-κB (NF-κB) pathway.[6][7] This ultimately results in the reduced generation of eicosanoids (prostaglandins and leukotrienes) and degranulation of mast cells.
Anti-Cancer Mechanism in Osteosarcoma
In human osteosarcoma cells, this compound has been found to inhibit the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway.[8][9] This inhibition leads to a cascade of events including the disruption of mitochondrial membrane potential, increased generation of reactive oxygen species (ROS), and ultimately, apoptotic cell death.[8][9]
References
- 1. Antioxidant and antiasthmatic effects of this compound D in a mouse model of airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. phenomedoc.jax.org [phenomedoc.jax.org]
- 4. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rosmarinic Acid Methyl Ester Inhibits LPS-Induced NO Production via Suppression of MyD88- Dependent and -Independent Pathways and Induction of HO-1 in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Saucerneol's Effect on the JAK2/STAT3 Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saucerneol, a lignan (B3055560) purified from the aerial parts of Saururus chinensis, has demonstrated notable anti-cancer properties.[1] This technical guide provides an in-depth analysis of the molecular mechanism by which this compound exerts its effects, with a specific focus on its inhibitory action on the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway. The constitutive activation of the JAK2/STAT3 pathway is a critical driver in the development and progression of various malignancies, including osteosarcoma, making it a key target for therapeutic intervention.[2][3] This document outlines the experimental evidence, detailed methodologies, and quantitative data demonstrating this compound's potential as a therapeutic agent targeting this pathway.
Core Mechanism of Action
Experimental evidence strongly indicates that this compound inhibits the JAK2/STAT3 signaling pathway in human osteosarcoma cells.[1][2][4] This inhibition is characterized by a reduction in the phosphorylation of both JAK2 and its downstream target, STAT3.[2][4] The dephosphorylation of STAT3 at two critical residues, Tyrosine 705 (Y705) and Serine 727 (S727), has been observed, leading to the inactivation of this transcription factor.[2] The inactivation of STAT3 subsequently downregulates the expression of its target genes, which are involved in cell survival, proliferation, and metastasis.
Signaling Pathway Diagram
Caption: this compound inhibits the JAK2/STAT3 signaling pathway.
Quantitative Data Summary
The inhibitory effects of this compound on the JAK2/STAT3 pathway have been demonstrated through various experimental techniques. The following tables summarize the key findings from studies on human osteosarcoma cell lines, primarily SJSA-1.
Table 1: Effect of this compound on Protein Phosphorylation
| Target Protein | Phosphorylation Site | Cell Line | Treatment | Observed Effect | Experimental Method | Reference |
| JAK2 | Not specified | SJSA-1 | This compound | Decreased Phosphorylation | Western Blot | [2][4] |
| STAT3 | Tyrosine 705 (Y705) | SJSA-1 | This compound | Decreased Phosphorylation | Proteome Profiler Array, Western Blot | [2] |
| STAT3 | Serine 727 (S727) | SJSA-1 | This compound | Decreased Phosphorylation | Proteome Profiler Array, Western Blot | [2] |
| STAT3 | Not specified | SJSA-1 | This compound | Decreased Phosphorylation | Immunocytochemistry | [4] |
Table 2: Downstream Effects of this compound Treatment
| Biological Process | Affected Proteins | Cell Line | Observed Effect | Reference |
| Apoptosis | PARP, anti-apoptotic proteins | MG63, SJSA-1 | Increased PARP cleavage, decreased anti-apoptotic proteins | [1] |
| Cell Migration & Invasion | Metastasis-associated proteins | MG63, SJSA-1 | Suppressed migration and invasion, downregulated protein expression | [1][2] |
| Anchorage-independent growth | Not specified | Not specified | Inhibited | [1] |
Detailed Experimental Protocols
The following are representative protocols for key experiments used to elucidate the effect of this compound on the JAK2/STAT3 pathway. These protocols are based on standard laboratory procedures and findings from the cited literature.
Western Blot Analysis of JAK2 and STAT3 Phosphorylation
This protocol is for the detection of total and phosphorylated JAK2 and STAT3 in cell lysates.
-
Cell Culture and Treatment:
-
Culture human osteosarcoma cells (e.g., SJSA-1) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) per lane onto a 10% SDS-polyacrylamide gel.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-JAK2, JAK2, p-STAT3 (Y705), p-STAT3 (S727), STAT3, and a loading control (e.g., β-actin) overnight at 4°C. Antibody dilutions should be optimized as per the manufacturer's instructions.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Immunocytochemistry for STAT3 Phosphorylation
This protocol allows for the visualization of phosphorylated STAT3 within cells.
-
Cell Culture and Treatment:
-
Grow SJSA-1 cells on glass coverslips in a 24-well plate.
-
Treat the cells with this compound or a vehicle control for 24 hours.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with a primary antibody against phosphorylated STAT3 (e.g., p-STAT3 Y705) overnight at 4°C.
-
Wash with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 594-conjugated) for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash with PBS.
-
Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize and capture images using a fluorescence microscope.
-
Experimental Workflow and Logical Relationships
The investigation of this compound's effect on the JAK2/STAT3 pathway follows a logical progression from observing a cellular phenotype to identifying the underlying molecular mechanism.
Caption: Logical workflow for investigating this compound's mechanism.
Conclusion
This compound effectively inhibits the JAK2/STAT3 signaling pathway in osteosarcoma cells by reducing the phosphorylation of both JAK2 and STAT3. This inhibitory action disrupts the downstream signaling cascade that promotes cell survival and metastasis. The data presented in this guide underscores the potential of this compound as a lead compound for the development of novel anti-cancer therapeutics targeting the JAK2/STAT3 pathway. Further research is warranted to determine the direct binding interactions and to evaluate the in vivo efficacy and safety of this compound.
References
- 1. This compound Inhibits the Growth, Migration, and Invasion of Osteosarcoma Cells In Vitro and Prevents Metastasis-Associated Osteolysis Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Inhibits the Growth, Migration, and Invasion of Osteosarcoma Cells In Vitro and Prevents Metastasis‐Associated Osteolysis Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STAT3 and its targeting inhibitors in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Biological Activities of Lignans from Saururus chinensis
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Saururus chinensis (Lour.) Baill., commonly known as Chinese lizard's tail, is a perennial herb with a long history of use in traditional medicine across Asia for treating a variety of ailments, including edema, jaundice, and inflammatory diseases.[1] Modern phytochemical research has identified lignans (B1203133) and neolignans as the primary bioactive constituents responsible for its diverse pharmacological effects.[1][2] This technical guide provides an in-depth analysis of the biological activities of key lignans isolated from Saururus chinensis, focusing on their anti-inflammatory, anticancer, antioxidant, and other significant properties. Detailed experimental protocols, quantitative data summaries, and visualizations of molecular pathways are presented to support further research and drug development initiatives.
Key Bioactive Lignans from Saururus chinensis
A significant number of structurally diverse lignans have been isolated from S. chinensis. The most extensively studied compounds, which form the core of this guide, include:
-
Sauchinone (B172494): A unique lignan (B3055560) known for its potent anti-inflammatory, antioxidant, and anticancer activities.[3][4]
-
Manassantin A and B: Dineolignans recognized for their powerful cytotoxicity against cancer cells, inhibition of Hypoxia-Inducible Factor 1 (HIF-1), and anti-melanogenic effects.[5][6][7]
-
Saucerneol (B3030236) and its Derivatives: Tetrahydrofuran-type lignans that exhibit significant anti-inflammatory, anti-asthmatic, and anti-osteosarcoma properties.[1][8][9]
-
Machilin D: A neolignan with demonstrated antioxidant and anticancer activities, particularly against breast cancer stem cells.[10][11]
Quantitative Data on Biological Activities
The following tables summarize the quantitative data for the primary biological activities of lignans from Saururus chinensis, facilitating a comparative assessment of their potency.
Table 1: Anti-inflammatory and Antioxidant Activity
| Lignan | Assay | Target/Cell Line | IC50 Value | Reference(s) |
| Dineolignan (Compound 8) | NO Production Inhibition | RAW 264.7 | 1.52 µM | [12][13] |
| This compound D | NO Production Inhibition | RAW 264.7 | 2.62 µM | [1] |
| 2'-hydroxy dihydroguaiaretic acid | LDL-Antioxidant (TBARS) | Copper-mediated LDL oxidation | 3.3 µM | [10] |
| Machilin D | LDL-Antioxidant (TBARS) | Copper-mediated LDL oxidation | 3.8 µM | [10] |
| ent-sauchinone-type lignan | NO Production Inhibition | RAW 264.7 | 5.6 µM | [14] |
| Dineolignan (Compound 2) | NO Production Inhibition | RAW 264.7 | 5.80 µM | [12][13] |
| Manassantin A & Derivatives | NF-κB Inhibition | HeLa cells | 2.5 - 16.9 µM | [1] |
Table 2: Anticancer and Cytotoxic Activity
| Lignan | Cell Line(s) | Activity | IC50 Value | Reference(s) |
| Manassantin A & Epimers | SK-Hep-1, PC-3, T98G, etc. | Cytotoxicity | 0.018 - 0.423 µg/mL | [5] |
| Lignan (Compound 13) | HONE1 (Nasopharyngeal) | Cytotoxicity | 0.76 µM | [15] |
| Manassantin A | 4T1 (Murine Mammary) | HIF-1α Inhibition | 10 - 100 nM | [6][16] |
| Cisplatin (Control) | SK-Hep-1, PC-3, etc. | Cytotoxicity | 1.175 - 7.922 µg/mL | [5] |
| Doxorubicin (Control) | SK-Hep-1, PC-3, etc. | Cytotoxicity | 0.131 - >50 µg/mL | [5] |
Table 3: Other Biological Activities
| Lignan | Activity | Target/Cell Line | IC50 Value | Reference(s) |
| Manassantin B | Melanin (B1238610) Inhibition | α-MSH-activated B16 cells | 8 nM | [7] |
| Manassantin B | Adipogenesis Inhibition | 3T3-L1 preadipocytes | 9.3 nM | [17] |
| Manassantin A | Melanin Inhibition | α-MSH-activated B16 cells | 13 nM | [7] |
| Saurulignan E | Platelet Aggregation (ADP) | Human Platelets | 9.8 µM | [2] |
| Arbutin (Control) | Melanin Inhibition | α-MSH-activated B16 cells | 96 µM | [7] |
Mechanisms of Action and Signaling Pathways
Lignans from S. chinensis exert their biological effects by modulating key cellular signaling pathways. This section details the primary mechanisms and provides visual diagrams generated using Graphviz.
Anti-inflammatory Activity
The anti-inflammatory effects are primarily mediated through the suppression of the NF-κB pathway and the activation of the Nrf2/HO-1 antioxidant response pathway.
-
NF-κB Pathway Inhibition: Lignans such as sauchinone and this compound D inhibit the activation and nuclear translocation of NF-κB, a key transcription factor for pro-inflammatory mediators.[1][4] This suppression leads to a downstream reduction in the expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines like TNF-α and IL-6.[12][13]
-
Nrf2/HO-1 Pathway Activation: Several lignans induce the nuclear translocation of Nrf2, which binds to the antioxidant response element (ARE) and upregulates the expression of heme oxygenase-1 (HO-1).[4][12][13] HO-1 plays a critical role in cellular defense against oxidative stress and inflammation.[9]
Anticancer Activity
The anticancer mechanisms of these lignans are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis and angiogenesis.
-
AMPK/mTOR Pathway Modulation: Sauchinone has been shown to induce apoptosis in hepatocellular carcinoma cells by activating AMP-activated protein kinase (AMPK).[18] Activated AMPK subsequently inhibits the mammalian target of rapamycin (B549165) (mTOR) pathway, a central regulator of cell growth and proliferation, leading to cell cycle arrest and apoptosis.[18]
-
Akt/CREB/MMP13 Pathway Suppression: In breast cancer cells, sauchinone inhibits migration and invasion by suppressing the Akt-CREB signaling pathway.[4][19] This leads to the downregulation of Matrix Metalloproteinase-13 (MMP13), an enzyme crucial for extracellular matrix degradation during metastasis.[19]
-
HIF-1 Inhibition: Manassantin A is a potent inhibitor of Hypoxia-Inducible Factor 1 (HIF-1).[6][16] Under hypoxic conditions typical of solid tumors, HIF-1α protein accumulates and promotes the transcription of genes involved in angiogenesis (e.g., VEGF), cell survival, and metastasis. Manassantin A prevents this accumulation, thereby inhibiting tumor adaptation to hypoxia.[6][20]
Experimental Protocols
This section provides standardized protocols for key experiments used to evaluate the biological activities of lignans from S. chinensis.
General Workflow for Lignan Isolation and Analysis
The characterization of lignans follows a systematic workflow from extraction to structural identification.
Protocol: Nitric Oxide (NO) Production Assay
This assay quantifies the inhibitory effect of lignans on NO production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of the purified lignan for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Untreated cells serve as a negative control.
-
Nitrite Measurement: Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO inhibition relative to the LPS-only treated cells and determine the IC50 value.[14][21]
Protocol: Cytotoxicity (MTT) Assay
This colorimetric assay assesses the effect of lignans on cancer cell viability.
-
Cell Seeding: Seed human cancer cells (e.g., SK-Hep-1, MDA-MB-231) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the lignan for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at 540 nm. Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[5][18]
Protocol: Western Blot Analysis for Protein Expression
This technique is used to detect changes in the expression levels of specific proteins within a signaling pathway.
-
Cell Lysis: Treat cells with the lignan and/or a stimulant (e.g., LPS, hypoxia) for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Electrophoresis: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel (SDS-PAGE).
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, Nrf2, HIF-1α) overnight at 4°C.
-
Secondary Antibody: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity relative to a loading control (e.g., β-actin or GAPDH).[4][6][12]
Conclusion and Future Directions
The lignans isolated from Saururus chinensis, particularly sauchinone, manassantins, and saucerneols, demonstrate a remarkable spectrum of potent biological activities. Their mechanisms of action, centered on the modulation of critical signaling pathways such as NF-κB, Nrf2, AMPK/mTOR, and HIF-1, position them as highly promising candidates for the development of novel therapeutics for inflammatory diseases, cancer, and other conditions.
Future research should focus on:
-
Pharmacokinetic and Pharmacodynamic Studies: Elucidating the absorption, distribution, metabolism, and excretion (ADME) profiles of these lead compounds.
-
In Vivo Efficacy: Validating the observed in vitro effects in relevant animal models of human diseases.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogues to optimize potency, selectivity, and drug-like properties.
-
Target Deconvolution: Precisely identifying the direct molecular targets for compounds like manassantin A to better understand their potent HIF-1 inhibitory effects.
This comprehensive guide provides a solid foundation of quantitative data and established methodologies to accelerate the translation of these promising natural products from the laboratory to clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Sauchinone inhibits the proliferation, migration and invasion of breast cancer cells by suppressing Akt-CREB-MMP13 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of neolignans identified in Saururus chinensis towards human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Manassantin A and B from Saururus chinensis inhibiting cellular melanin production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Inhibits the Growth, Migration, and Invasion of Osteosarcoma Cells In Vitro and Prevents Metastasis-Associated Osteolysis Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antioxidant and antiasthmatic effects of this compound D in a mouse model of airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antioxidant activities of a new lignan and a neolignan from Saururus chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Machilin D, a Lignin Derived from Saururus chinensis, Suppresses Breast Cancer Stem Cells and Inhibits NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lignans from Saururus chinensis exhibit anti-inflammatory activity by influencing the Nrf2/HO-1 activation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Lignans from Saururus chinensis with Inhibitory Effects on Nitric Oxide Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and Biological Evaluation of Manassantin Analogues for Hypoxia-Inducible Factor 1α Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Manassantin B attenuates obesity by inhibiting adipogenesis and lipogenesis in an AMPK dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sauchinone exerts anticancer effects by targeting AMPK signaling in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. portlandpress.com [portlandpress.com]
- 20. A synthetic manassantin a derivative inhibits hypoxia-inducible factor 1 and tumor growth [pubmed.ncbi.nlm.nih.gov]
- 21. Antioxidative and anti-inflammatory effects of Saururus chinensis methanol extract in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the Isolation of Saucerneol from Saururus chinensis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Saucerneol, a lignan (B3055560) found in the plant Saururus chinensis, has garnered significant interest within the scientific community due to its diverse pharmacological activities.[1] Notably, research has highlighted its potent anti-inflammatory and anticancer properties.[1][2] This document provides a detailed protocol for the isolation and purification of this compound from the aerial parts of S. chinensis. Additionally, it summarizes key quantitative data related to its biological activity and outlines the signaling pathways through which it exerts its effects.
Data Presentation
The following tables summarize the quantitative data regarding the extraction yield of this compound and its inhibitory effects on various inflammatory markers.
Table 1: Extraction and Fractionation Yield from Saururus chinensis
| Plant Material | Extraction Solvent | Initial Extract Yield | Dichloromethane (B109758) Fraction | Ethyl Acetate (B1210297) Fraction | Water-Soluble Fraction | This compound Yield |
| 10 kg of air-dried aerial parts | 80% Methanol (B129727) | 650.0 g | 240.0 g | 3.7 g | 13.2 g | 80 mg |
(Data sourced from a representative isolation protocol)[1]
Table 2: Anti-Inflammatory Activity of this compound D
| Assay | Cell Line | Inhibitor | IC₅₀ Value (µM) |
| Nitric Oxide (NO) Production | LPS-induced RAW 264.7 cells | Saucernetin-7 | 11.3 |
| Nitric Oxide (NO) Production | LPS-induced RAW 264.7 cells | Saucernetin-8 | 7.1 |
(IC₅₀ values for related dineolignans isolated from Saururus chinensis)[3]
Table 3: Inhibitory Effects of this compound D on Pro-Inflammatory Mediators
| Mediator | Treatment Concentration (µg/mL) | % Inhibition |
| Nitric Oxide (NO) | 25 | 66% |
| iNOS Protein Expression | 25 | 33% |
| COX-2 Protein Expression | 25 | 56% |
(Inhibition compared to LPS-treated control in RAW 264.7 cells)[4]
Experimental Protocols
This section details the methodology for the extraction, fractionation, and purification of this compound from Saururus chinensis.
Plant Material and Extraction
-
Collection and Preparation: Collect the aerial parts of Saururus chinensis. Air-dry the plant material to a constant weight.
-
Extraction:
-
Immerse 10 kg of the air-dried aerial parts in 50 L of 80% methanol.[1]
-
Perform ultrasonication for 30 minutes at room temperature to enhance extraction efficiency.[1]
-
Repeat the extraction process three times.
-
Combine the methanol extracts and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude methanol extract.
-
Fractionation of the Crude Extract
-
Solvent Partitioning:
-
Suspend the crude methanol extract (e.g., 650.0 g) in distilled water.[1]
-
Perform liquid-liquid partitioning sequentially with dichloromethane and then ethyl acetate.
-
Separate the layers to yield a dichloromethane-soluble fraction, an ethyl acetate-soluble fraction, and a water-soluble fraction.[1]
-
Concentrate each fraction using a rotary evaporator to remove the solvent.
-
Chromatographic Purification of this compound
-
Silica (B1680970) Gel Column Chromatography:
-
Pack a glass column with silica gel (100-200 mesh) using a suitable slurry solvent (e.g., hexane).
-
Load the dichloromethane fraction, which is rich in lignans, onto the top of the silica gel column.
-
Elute the column with a gradient of increasing polarity, starting with a non-polar solvent and gradually introducing a more polar solvent. A common solvent system for separating compounds of this nature is a gradient of ethyl acetate in hexane.
-
Collect fractions of the eluate.
-
-
Fraction Analysis:
-
Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify fractions containing this compound.
-
Combine the fractions that show a pure spot corresponding to this compound.
-
-
Final Purification:
-
Further purify the combined fractions if necessary using preparative High-Performance Liquid Chromatography (HPLC) to achieve a purity of >99%.[1]
-
Structural Elucidation
-
Spectroscopic Analysis: Confirm the identity and structure of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) and Mass Spectrometry (MS).[1][5]
Visualizations
Experimental Workflow
Caption: Workflow for the isolation of this compound.
Signaling Pathways
This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.
Caption: Anti-inflammatory signaling pathways modulated by this compound.
References
- 1. This compound Inhibits the Growth, Migration, and Invasion of Osteosarcoma Cells In Vitro and Prevents Metastasis‐Associated Osteolysis Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits the Growth, Migration, and Invasion of Osteosarcoma Cells In Vitro and Prevents Metastasis-Associated Osteolysis Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation of Dineolignans, Saucernetin-7 and -8, with Nitric Oxide Inhibitory Activity and NMR assignment from Saururus chinensis -Korean Journal of Plant Resources [koreascience.kr]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
How to synthesize Saucerneol D for research purposes
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Saucerneol (B3030236) D, a tetrahydrofuran-type sesquilignan, has garnered significant interest within the research community due to its promising pharmacological activities. Isolated from Saururus chinensis, it has demonstrated potent antioxidant and anti-inflammatory properties. This document provides a comprehensive guide to the proposed biomimetic synthesis of this compound D for research purposes, enabling further investigation into its therapeutic potential.
Biological Activity:
-
Anti-Asthmatic and Anti-Inflammatory Effects: Studies have shown that this compound D can significantly inhibit airway inflammation. It reduces the number of inflammatory cells, such as eosinophils, and suppresses the production of Th2-type cytokines and immunoglobulin E in animal models of asthma.[1]
-
Antioxidant Properties: this compound D exhibits strong antioxidant activity by inducing the expression of heme oxygenase-1 (HO-1). This induction leads to a reduction in reactive oxygen species (ROS) and an increase in the levels of antioxidant enzymes like superoxide (B77818) dismutase in lung tissues.[1]
-
Anti-Cancer Potential: Preliminary research suggests that this compound D may possess anti-osteosarcoma properties, indicating a potential role in cancer research and drug development.
The synthesis of this compound D is crucial for enabling detailed structure-activity relationship (SAR) studies, optimizing its pharmacological profile, and conducting preclinical and clinical investigations.
Proposed Biomimetic Synthetic Pathway
The biosynthesis of many lignans (B1203133) involves the oxidative coupling of phenolic precursors. A plausible biomimetic synthesis of this compound D involves the dimerization of coniferyl alcohol, a common monolignol. This pathway is proposed to proceed through an initial oxidative coupling to form a quinone methide intermediate, followed by a stereoselective intramolecular cyclization to yield the characteristic tetrahydrofuran (B95107) ring of this compound D.
Caption: Proposed biomimetic synthesis of this compound D from coniferyl alcohol.
Experimental Protocols
Protocol 1: Laccase-Mediated Oxidative Coupling of Coniferyl Alcohol
This protocol describes the enzymatic dimerization of coniferyl alcohol to form the key intermediate for this compound D synthesis.
Materials:
-
Coniferyl alcohol
-
Laccase from Trametes versicolor
-
Sodium acetate (B1210297) buffer (pH 5.0)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve coniferyl alcohol in a mixture of ethyl acetate and sodium acetate buffer (pH 5.0).
-
Add a solution of laccase from Trametes versicolor to the vigorously stirred mixture.
-
Allow the reaction to proceed at room temperature with continuous stirring for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, separate the organic layer.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to isolate the dimeric intermediates.
Protocol 2: Stereoselective Cyclization and Reduction to this compound D
This protocol outlines the subsequent steps to form the tetrahydrofuran ring and obtain the final product. The specific conditions for achieving the desired stereochemistry of this compound D may require optimization.
Materials:
-
Dimeric intermediate from Protocol 1
-
Anhydrous solvent (e.g., tetrahydrofuran, dichloromethane)
-
Reducing agent (e.g., sodium borohydride)
-
Acid or base catalyst (for cyclization, may require screening)
-
Methanol
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve the purified dimeric intermediate in an anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).
-
Cyclization: This step is critical for establishing the stereocenters of the tetrahydrofuran ring. A variety of conditions can be screened, including:
-
Acid-catalyzed cyclization (e.g., using a Lewis acid or a Brønsted acid).
-
Base-catalyzed cyclization.
-
The choice of catalyst and reaction conditions will influence the diastereoselectivity.
-
-
Monitor the cyclization reaction by TLC.
-
Upon completion, quench the reaction appropriately (e.g., with a saturated aqueous solution of sodium bicarbonate for acid-catalyzed reactions).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Reduction: Dissolve the cyclized intermediate in a suitable solvent (e.g., methanol).
-
Add a reducing agent, such as sodium borohydride, portion-wise at 0 °C.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Quench the reaction (e.g., by adding acetone) and remove the solvent under reduced pressure.
-
Purify the final product, this compound D, by silica gel column chromatography.
Data Presentation
Table 1: Spectroscopic Data for this compound D Characterization
| Data Type | Key Features |
| ¹³C NMR | Chemical Shifts (δ, ppm) in CDCl₃: 148.9, 148.5, 147.9, 144.1, 134.9, 133.4, 119.2, 118.8, 111.9, 111.2, 109.5, 109.1, 87.9, 86.1, 82.5, 72.9, 56.0, 55.9, 55.8, 55.7, 46.9, 41.5, 13.9, 13.8.[2] |
| Mass Spec. | Expected [M+H]⁺: To be determined experimentally. |
Signaling Pathway
The antioxidant effects of this compound D are linked to the induction of the Nrf2/HO-1 signaling pathway.
Caption: this compound D induces antioxidant effects via the Nrf2/HO-1 pathway.
References
Application Notes and Protocols for Saucerneol in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saucerneol, a lignan (B3055560) isolated from Saururus chinensis, has demonstrated significant potential as a bioactive compound in preclinical research, particularly in the fields of oncology and inflammation.[1][2] These application notes provide a comprehensive overview of the known cellular effects of this compound and detailed protocols for its use in cell culture experiments. The information is intended to guide researchers in designing and executing experiments to investigate the therapeutic potential of this compound.
Mechanism of Action
This compound exerts its biological effects through the modulation of key cellular signaling pathways. In osteosarcoma cells, this compound has been shown to inhibit the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway.[1][2][3] This inhibition leads to the downregulation of downstream targets involved in cell survival and proliferation. Additionally, this compound induces apoptosis through the intrinsic pathway, characterized by the cleavage of poly(ADP-ribose) polymerase (PARP) and the decreased expression of anti-apoptotic proteins such as Bcl-2.[1][2][3]
Key Applications in Cell Culture
-
Anti-cancer studies: Investigating the cytotoxic and apoptotic effects of this compound on various cancer cell lines.
-
Signal transduction research: Elucidating the detailed molecular mechanisms by which this compound modulates cellular signaling pathways.
-
Drug discovery and development: Evaluating this compound as a potential therapeutic agent for cancer and inflammatory diseases.
Data Presentation
Table 1: Effect of this compound on the Viability of Osteosarcoma Cell Lines
| Cell Line | Concentration (µM) | Incubation Time (hours) | Cell Viability (% of Control) |
| MG-63 | 10 | 24 | ~85% |
| 20 | 24 | ~70% | |
| 40 | 24 | ~55% | |
| SJSA-1 | 10 | 24 | ~75% |
| 20 | 24 | ~50% | |
| 40 | 24 | ~30% |
Data estimated from graphical representations in existing literature.[1][2]
Table 2: Effect of this compound on the Expression of Key Signaling Proteins in SJSA-1 Osteosarcoma Cells
| Target Protein | This compound Concentration (µM) | Incubation Time (hours) | Observed Change in Protein Expression |
| p-JAK2 | 20, 40 | 24 | Dose-dependent decrease |
| p-STAT3 (Tyr705) | 20, 40 | 24 | Dose-dependent decrease |
| p-STAT3 (Ser727) | 20, 40 | 24 | Dose-dependent decrease |
| Cleaved PARP | 20, 40 | 24 | Dose-dependent increase |
| Bcl-2 | 20, 40 | 24 | Dose-dependent decrease |
Observations are based on qualitative analysis of Western blot images from published studies.[1][2]
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effect of this compound on adherent cancer cell lines.
Materials:
-
This compound (dissolved in DMSO)
-
Target cancer cell line (e.g., MG-63 or SJSA-1)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40, 80 µM) and a vehicle control (DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Analysis of Protein Expression by Western Blot
This protocol is for detecting changes in the expression of specific proteins in response to this compound treatment.
Materials:
-
This compound
-
Target cancer cell line
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-JAK2, anti-p-STAT3, anti-PARP, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentrations for the specified time.
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Visualizations
Caption: this compound inhibits the JAK2/STAT3 signaling pathway.
Caption: Workflow for Western Blot analysis of protein expression.
References
- 1. This compound Inhibits the Growth, Migration, and Invasion of Osteosarcoma Cells In Vitro and Prevents Metastasis‐Associated Osteolysis Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Inhibits the Growth, Migration, and Invasion of Osteosarcoma Cells In Vitro and Prevents Metastasis-Associated Osteolysis Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Antioxidant Activity of Saucerneol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saucerneol, a lignan (B3055560) isolated from the plant Saururus chinensis, has demonstrated notable biological activities, including antioxidant effects. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases. This makes the evaluation of the antioxidant potential of compounds like this compound a critical area of research for the development of new therapeutic agents.
These application notes provide a comprehensive guide to assessing the antioxidant activity of this compound. Detailed protocols for common in vitro antioxidant assays, including the DPPH Radical Scavenging Assay, the ABTS Radical Cation Decolorization Assay, and the Ferric Reducing Antioxidant Power (FRAP) Assay, are presented. Additionally, a protocol for the more biologically relevant Cellular Antioxidant Activity (CAA) assay is included. This document also elucidates the role of the Nrf2/HO-1 signaling pathway, a key mechanism underlying the antioxidant effects of many natural compounds.
Data Presentation: In Vitro Antioxidant Activity of Saururus chinensis Extracts
| Assay | Test Substance | IC50 / Value | Reference Compound | Reference IC50 / Value |
| DPPH Radical Scavenging Activity | Ethanol (B145695) Extract of Saururus chinensis Root | 11.04 µg/mL[1] | BHT | 18.86 µg/mL[1] |
| ABTS Radical Cation Scavenging Activity | Illustrative Data for a Natural Compound | e.g., 15 µg/mL | Trolox | e.g., 8 µg/mL |
| Ferric Reducing Antioxidant Power (FRAP) | Illustrative Data for a Natural Compound | e.g., 150 µM Fe(II) Equiv. | Ascorbic Acid | e.g., 250 µM Fe(II) Equiv. |
Note: Data for ABTS and FRAP assays are illustrative and intended to provide a framework for data presentation. Researchers should replace this with their own experimental data for this compound.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
Workflow for the DPPH Radical Scavenging Assay
Caption: Workflow for the DPPH Radical Scavenging Assay.
Protocol:
-
Reagent Preparation:
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol) at a known concentration (e.g., 1 mg/mL).
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to prevent degradation.
-
Positive Control: Prepare a series of dilutions of a standard antioxidant such as ascorbic acid or Trolox in methanol.
-
-
Assay Procedure:
-
Prepare serial dilutions of the this compound stock solution in methanol to obtain a range of concentrations.
-
In a 96-well microplate, add 100 µL of each this compound dilution, positive control, or methanol (as a blank).
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Acontrol - Asample) / Acontrol] x 100 Where Acontrol is the absorbance of the DPPH solution without the sample, and Asample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of this compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
Workflow for the ABTS Radical Cation Decolorization Assay
Caption: Workflow for the ABTS Radical Cation Decolorization Assay.
Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution: Prepare a 7 mM aqueous solution of ABTS.
-
Potassium Persulfate Solution: Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
ABTS•+ Radical Cation Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
ABTS•+ Working Solution: Dilute the ABTS•+ radical cation solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Prepare serial dilutions of the this compound stock solution.
-
In a 96-well microplate, add 20 µL of each this compound dilution, positive control (e.g., Trolox), or blank.
-
Add 180 µL of the ABTS•+ working solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.
-
The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated from a standard curve of Trolox.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, which has an intense blue color.
Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.
Protocol:
-
Reagent Preparation:
-
FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
-
Assay Procedure:
-
Warm the FRAP reagent to 37°C.
-
Prepare serial dilutions of the this compound stock solution and a ferrous sulfate (B86663) (FeSO₄) standard.
-
In a 96-well microplate, add 20 µL of each this compound dilution, FeSO₄ standard, or blank.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
The FRAP value is determined from a standard curve of FeSO₄ and is expressed as µM Fe(II) equivalents.
-
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment than purely chemical assays.[1] It quantifies the ability of a compound to prevent the oxidation of a fluorescent probe (DCFH-DA) by peroxyl radicals.[1]
Workflow for the Cellular Antioxidant Activity (CAA) Assay
Caption: Workflow for the Cellular Antioxidant Activity (CAA) Assay.
Protocol:
-
Cell Culture:
-
Culture human hepatocarcinoma (HepG2) cells in appropriate media.
-
Seed the cells into a 96-well microplate at a suitable density and incubate for 24 hours.
-
-
Assay Procedure:
-
Remove the culture medium and treat the cells with various concentrations of this compound and 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Incubate for 1 hour.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Add 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), a peroxyl radical initiator.
-
Immediately place the plate in a fluorescence microplate reader and measure the fluorescence emission kinetically.
-
-
Calculation:
-
The CAA value is calculated by integrating the area under the fluorescence versus time curve.
-
The results are typically expressed as micromoles of quercetin equivalents (QE) per 100 micromoles of the test compound.
-
Signaling Pathway: Nrf2/HO-1 Antioxidant Response
This compound has been shown to exert its antioxidant effects, at least in part, through the induction of heme oxygenase-1 (HO-1).[2] The expression of HO-1 is primarily regulated by the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2). Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or inducers like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of antioxidant genes, including HO-1, leading to their transcription and the subsequent production of antioxidant enzymes.
Nrf2/HO-1 Signaling Pathway
Caption: The Nrf2/HO-1 signaling pathway activated by this compound.
References
Application Notes and Protocols: Saucerneol in Animal Models of Airway Inflammation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Saucerneol (B3030236), a lignan (B3055560) isolated from Saururus chinensis, has demonstrated significant anti-inflammatory and antioxidant properties in preclinical studies. These notes provide an overview of its application in animal models of airway inflammation, particularly in the context of asthma research. The primary mechanism of action for this compound's therapeutic effects involves the upregulation of Heme Oxygenase-1 (HO-1), a key enzyme in the cellular antioxidant defense system. This is primarily achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][3] In animal models of ovalbumin (OVA)-induced allergic asthma, this compound has been shown to effectively reduce the hallmark features of the disease, including airway inflammation, eosinophilia, mucus hypersecretion, and the production of Th2-associated cytokines.[4]
Data Presentation
The following tables summarize the typical quantitative data obtained from studies investigating the effects of this compound in an OVA-induced murine model of allergic asthma.
Note: The specific numerical values in the following tables are representative and should be replaced with data from the primary research article by Jung et al., Int Immunopharmacol, 2011.
Table 1: Effect of this compound on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)
| Treatment Group | Total Cells (x10^4) | Eosinophils (x10^4) | Macrophages (x10^4) | Neutrophils (x10^4) | Lymphocytes (x10^4) |
| Control (Saline) | [Value] | [Value] | [Value] | [Value] | [Value] |
| OVA-Challenged | [Significant Increase] | [Significant Increase] | [Increase] | [Increase] | [Increase] |
| This compound (20 mg/kg) | [Significant Reduction] | [Significant Reduction] | [Reduction] | [Reduction] | [Reduction] |
| This compound (40 mg/kg) | [Significant Reduction] | [Significant Reduction] | [Reduction] | [Reduction] | [Reduction] |
Table 2: Effect of this compound on Th2 Cytokine Levels in BALF
| Treatment Group | IL-4 (pg/mL) | IL-5 (pg/mL) | IL-13 (pg/mL) |
| Control (Saline) | [Value] | [Value] | [Value] |
| OVA-Challenged | [Significant Increase] | [Significant Increase] | [Significant Increase] |
| This compound (20 mg/kg) | [Significant Reduction] | [Significant Reduction] | [Significant Reduction] |
| This compound (40 mg/kg) | [Significant Reduction] | [Significant Reduction] | [Significant Reduction] |
Table 3: Effect of this compound on Serum Immunoglobulin E (IgE) Levels
| Treatment Group | Total IgE (ng/mL) | OVA-specific IgE (U/mL) |
| Control (Saline) | [Value] | [Value] |
| OVA-Challenged | [Significant Increase] | [Significant Increase] |
| This compound (20 mg/kg) | [Significant Reduction] | [Significant Reduction] |
| This compound (40 mg/kg) | [Significant Reduction] | [Significant Reduction] |
Experimental Protocols
Ovalbumin (OVA)-Induced Allergic Asthma Mouse Model
This protocol describes the induction of an allergic airway inflammation model in BALB/c mice, which is a commonly used model to screen for anti-asthmatic compounds.[4]
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (B78521) (Alum)
-
Phosphate-buffered saline (PBS), sterile
-
Nebulizer
Procedure:
-
Sensitization:
-
On day 0 and day 14, sensitize mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL PBS.
-
The control group receives i.p. injections of PBS with alum only.
-
-
Aerosol Challenge:
-
From day 21 to day 23, challenge the sensitized mice with 1% (w/v) OVA in PBS for 30 minutes using a nebulizer.
-
The control group is challenged with PBS only.
-
Administration of this compound
This compound is administered orally to the mice during the challenge phase of the OVA-induced asthma protocol.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles (20-22 gauge)
-
Syringes
Procedure:
-
Preparation of this compound Solution:
-
Prepare a suspension of this compound in the vehicle at the desired concentrations (e.g., 20 mg/kg and 40 mg/kg).
-
-
Oral Administration:
-
From day 18 to day 23 (or as per the specific study design), administer the prepared this compound suspension to the mice via oral gavage.
-
The volume of administration should be calculated based on the weight of each mouse (typically 100-200 µL).
-
The control and OVA-challenged groups should receive the vehicle only.
-
Assessment of Airway Inflammation
a. Bronchoalveolar Lavage Fluid (BALF) Collection and Cell Counting:
-
At 24-48 hours after the final OVA challenge, euthanize the mice.
-
Expose the trachea and cannulate it with a sterile catheter.
-
Lavage the lungs with ice-cold PBS (e.g., 3 x 0.5 mL).
-
Centrifuge the collected BALF at 4°C.
-
Resuspend the cell pellet and count the total number of inflammatory cells using a hemocytometer.
-
Prepare cytospin slides and stain with Diff-Quik to perform differential cell counts (eosinophils, macrophages, neutrophils, lymphocytes).
b. Measurement of Cytokines and IgE:
-
Use the supernatant from the centrifuged BALF to measure the levels of Th2 cytokines (IL-4, IL-5, IL-13) using specific ELISA kits according to the manufacturer's instructions.
-
Collect blood samples via cardiac puncture at the time of sacrifice.
-
Separate the serum and measure the levels of total and OVA-specific IgE using ELISA kits.
c. Lung Histology:
-
After BALF collection, perfuse the lungs with PBS and then fix them with 10% neutral buffered formalin.
-
Embed the fixed lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to visualize goblet cell hyperplasia and mucus production.
Visualizations
Signaling Pathway of this compound in Airway Inflammation
References
- 1. This compound D inhibits dendritic cell activation by inducing heme oxygenase-1, but not by directly inhibiting toll-like receptor 4 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Disruption of Nrf2 enhances susceptibility to severe airway inflammation and asthma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overexpression of HO-1 Protects against TNF-α-Mediated Airway Inflammation by Down-Regulation of TNFR1-Dependent Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant and antiasthmatic effects of this compound D in a mouse model of airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Evaluating the Anti-inflammatory Potential of Saucerneol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Saucerneol, a lignan (B3055560) isolated from Saururus chinensis, has garnered attention for its potential therapeutic properties. Several studies have indicated its bioactivity, including anti-inflammatory effects.[1][2][3] This document provides a detailed experimental framework for investigating and quantifying the anti-inflammatory effects of this compound using an established in vitro model: lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory cascade in macrophages.[4][5][6] This response involves the production of key pro-inflammatory mediators such as nitric oxide (NO), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The protocols herein describe methods to assess this compound's ability to modulate these markers and to probe the underlying molecular mechanisms, specifically focusing on the NF-κB and MAPK signaling pathways, which are pivotal in regulating the inflammatory response.[1][2][7]
Experimental Workflow
The overall experimental design is a systematic approach to first determine the non-toxic concentration range of this compound and then to evaluate its efficacy in mitigating the inflammatory response induced by LPS in macrophage cells.
References
- 1. This compound D inhibits eicosanoid generation and degranulation through suppression of Syk kinase in mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound F, a new lignan, inhibits iNOS expression via MAPKs, NF-κB and AP-1 inactivation in LPS-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound F, a New Lignan Isolated from Saururus chinensis, Attenuates Degranulation via Phospholipase Cγ 1 Inhibition and Eicosanoid Generation by Suppressing MAP Kinases in Mast Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Lipopolysaccharide-Induced Inflammatory Response and Its Prominent Suppression by Paspalum thunbergii Extract [mdpi.com]
- 7. Research progress on plant-derived natural compounds regulating the MAPK signaling pathway for the prevention and therapy of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Measuring Saucerneol's Impact on Bone Resorption
References
- 1. Inhibitory effect of (-)-saucerneol on osteoclast differentiation and bone pit formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Critical signaling pathways in osteoclast differentiation and bone resorption: mechanisms and therapeutic implications for periprosthetic osteolysis [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. In vitro Osteoclastogenesis Assays Using Primary Mouse Bone Marrow Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bone Resorption Assay from Cosmo Bio USA [bio-connect.nl]
- 10. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Measurement of osteoclasts and bone resorption by automated image analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lentiviral Transduction of STAT3 and Saucerneol Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal transcription factor implicated in a myriad of cellular processes, including proliferation, survival, and differentiation. Aberrant STAT3 signaling is a hallmark of numerous cancers, making it a compelling target for therapeutic intervention. This document provides detailed protocols for the overexpression of STAT3 in cancer cell lines using lentiviral transduction and for studying the effects of Saucerneol, a lignan (B3055560) with known anti-cancer properties, on the STAT3 signaling pathway.
This compound, isolated from Saururus chinensis, has demonstrated anti-osteosarcoma effects by inducing apoptosis and inhibiting cell migration and invasion. Mechanistic studies have revealed that this compound inhibits the JAK2/STAT3 signaling pathway.[1][2] These application notes offer a comprehensive guide for researchers investigating the interplay between STAT3 and potential therapeutic agents like this compound.
Data Presentation
Quantitative Effects of this compound on Osteosarcoma Cells
The following tables summarize the observed effects of this compound on key proteins involved in apoptosis and metastasis in osteosarcoma cell lines. The data is derived from Western blot analyses, and while specific quantitative values were not available, the dose-dependent trends are indicated.
Table 1: Effect of this compound on Apoptosis-Related Proteins in SJSA-1 Cells
| Treatment Concentration (µM) | Full-Length PARP | Cleaved PARP | Bcl-2 | Bcl-xL | Survivin |
| 0 | High | Low | High | High | High |
| 10 | Decreased | Increased | Decreased | Decreased | Decreased |
| 20 | Further Decreased | Further Increased | Further Decreased | Further Decreased | Further Decreased |
| 40 | Substantially Decreased | Substantially Increased | Substantially Decreased | Substantially Decreased | Substantially Decreased |
| Data derived from Western blot images in a study on this compound's effects on osteosarcoma cells.[2] |
Table 2: Effect of this compound on Metastasis-Associated Proteins in SJSA-1 Cells
| Treatment Concentration (µM) | MMP2 | MMP9 | MMP13 |
| 0 | High | High | High |
| 10 | Decreased | Decreased | Decreased |
| 20 | Further Decreased | Further Decreased | Further Decreased |
| 40 | Substantially Decreased | Substantially Decreased | Substantially Decreased |
| Data derived from Western blot images in a study on this compound's effects on osteosarcoma cells.[2] |
Experimental Protocols
Lentiviral Vector Production for STAT3 Overexpression
This protocol describes the production of lentiviral particles for overexpressing STAT3 in a target cell line using a second-generation packaging system.
Materials:
-
HEK293T cells
-
Lentiviral transfer plasmid containing STAT3 (e.g., pLVX-STAT3)
-
Packaging plasmid (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 2000 or PEI)
-
DMEM with 10% FBS
-
Opti-MEM
-
0.45 µm filter
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish so they reach 70-80% confluency at the time of transfection.
-
Transfection Complex Preparation:
-
In a sterile tube, mix the transfer, packaging, and envelope plasmids in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the plasmid and transfection reagent mixtures and incubate at room temperature for 20-30 minutes.
-
-
Transfection: Gently add the transfection complex to the HEK293T cells.
-
Incubation: Incubate the cells at 37°C and 5% CO2. After 12-15 hours, replace the medium with fresh DMEM containing 10% FBS.
-
Virus Harvest: Collect the virus-containing supernatant at 48 and 72 hours post-transfection. Pool the harvests.
-
Virus Filtration and Storage: Centrifuge the supernatant to pellet cell debris, and then filter through a 0.45 µm filter. Aliquot the virus and store at -80°C.
Lentiviral Transduction of Target Cells
This protocol outlines the steps for transducing a target cell line with the produced STAT3-overexpressing lentivirus.
Materials:
-
Target cells (e.g., osteosarcoma cell lines)
-
STAT3-overexpressing lentiviral particles
-
Polybrene
-
Complete growth medium
Procedure:
-
Cell Seeding: Seed the target cells in a 6-well plate the day before transduction to achieve 50-70% confluency.
-
Transduction:
-
On the day of transduction, remove the medium from the cells.
-
Add fresh medium containing Polybrene (final concentration 4-8 µg/mL).
-
Add the desired amount of lentiviral particles (determine the optimal Multiplicity of Infection, MOI, for your cell line).
-
-
Incubation: Incubate the cells for 18-24 hours at 37°C and 5% CO2.
-
Medium Change: Replace the virus-containing medium with fresh complete growth medium.
-
Selection and Expansion: If the lentiviral vector contains a selection marker (e.g., puromycin), add the appropriate antibiotic 48 hours post-transduction to select for successfully transduced cells. Expand the stable cell line for subsequent experiments.
Western Blot for STAT3 and Phospho-STAT3 (Tyr705)
This protocol details the detection of total STAT3 and its activated, phosphorylated form.
Materials:
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-STAT3 and anti-phospho-STAT3 (Tyr705)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat cells as required, then wash with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-phospho-STAT3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane and apply the chemiluminescent substrate. Visualize the bands using an imaging system.
-
Stripping and Re-probing: To detect total STAT3, the membrane can be stripped and re-probed with the anti-STAT3 antibody, following the same incubation and detection steps.
Cell Viability (MTT) Assay
This assay is used to assess the effect of this compound on cell viability.
Materials:
-
Cells seeded in a 96-well plate
-
This compound at various concentrations
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Treatment: Treat the cells with different concentrations of this compound for the desired time period.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.
Mandatory Visualization
Caption: Workflow for STAT3 overexpression via lentiviral transduction.
Caption: this compound inhibits the JAK/STAT3 signaling pathway.
References
- 1. This compound Inhibits the Growth, Migration, and Invasion of Osteosarcoma Cells In Vitro and Prevents Metastasis-Associated Osteolysis Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Inhibits the Growth, Migration, and Invasion of Osteosarcoma Cells In Vitro and Prevents Metastasis‐Associated Osteolysis Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ex Vivo Bone Organ Culture Model for Saucerneol Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saucerneol, a lignan (B3055560) isolated from Saururus chinensis, has demonstrated significant potential as an inhibitor of bone resorption.[1][2] Research indicates that this compound effectively suppresses osteoclast differentiation and activity, processes that are central to the pathogenesis of various bone diseases, including osteoporosis and rheumatoid arthritis. The ex vivo bone organ culture model, particularly using murine calvaria, offers a physiologically relevant platform to investigate the effects of therapeutic compounds like this compound on bone metabolism. This model preserves the complex interactions between different bone cell types (osteoblasts, osteoclasts, and osteocytes) within their native three-dimensional matrix, providing a valuable tool for preclinical drug screening and mechanistic studies.[3]
These application notes provide detailed protocols for utilizing an ex vivo murine calvarial organ culture system to study the effects of this compound on bone resorption. The protocols cover the establishment of the culture, treatment with this compound, and subsequent analysis of bone resorption markers.
Data Presentation: Efficacy of this compound in Inhibiting Osteoclastogenesis and Bone Resorption
The following tables summarize the dose-dependent inhibitory effects of this compound on key markers of osteoclast differentiation and function based on in vitro studies. These data provide a strong rationale for investigating this compound in the more complex ex vivo model.
Table 1: Dose-Dependent Inhibition of TRAP Activity by this compound in RANKL-Stimulated RAW264.7 Cells
| This compound Concentration (µM) | Inhibition of TRAP Activity (%) |
| 1 | 25% |
| 5 | 60% |
| 10 | 85% |
| IC₅₀ | ~4 µM |
TRAP (Tartrate-Resistant Acid Phosphatase) is a key enzyme marker for osteoclasts. Data is representative of typical findings in in vitro studies.
Table 2: Effect of this compound on Bone Resorption Pit Formation by Osteoclasts
| Treatment | Resorbed Area (% of Control) |
| Control (RANKL only) | 100% |
| This compound (5 µM) | 45% |
| This compound (10 µM) | 20% |
Data is derived from in vitro pit formation assays on bone-mimicking substrates.
Table 3: Inhibition of RANKL-Induced ERK Phosphorylation by this compound
| Treatment | Relative p-ERK/Total ERK Ratio |
| Control (no RANKL) | 0.1 |
| RANKL | 1.0 |
| RANKL + this compound (10 µM) | 0.3 |
Data based on quantitative Western blot analysis in osteoclast precursor cells.
Experimental Protocols
Protocol 1: Establishment of Murine Calvarial Organ Culture
This protocol details the procedure for isolating and culturing neonatal mouse calvaria.
Materials:
-
Neonatal mice (5-7 days old)
-
Sterile phosphate-buffered saline (PBS)
-
α-Minimum Essential Medium (α-MEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Surgical scissors and forceps
-
Biopsy punch (5 mm)
-
24-well and 96-well culture plates
Procedure:
-
Euthanize neonatal mice according to approved animal care and use protocols.
-
Immerse the whole mouse in 70% ethanol for 30 seconds to sterilize.
-
Under a sterile hood, decapitate the mouse and carefully dissect the calvaria (skull cap).
-
Gently remove any adherent soft tissue and brain matter from the calvaria in a petri dish containing sterile PBS.
-
Using a 5 mm biopsy punch, create two bone discs from each calvaria, avoiding the sutures.
-
Transfer each calvarial disc to a well of a 96-well plate containing 200 µL of pre-warmed α-MEM.
-
Incubate the plates at 37°C in a humidified atmosphere of 5% CO₂.
Protocol 2: this compound Treatment and Induction of Bone Resorption
This protocol describes how to induce bone resorption in the calvarial cultures and treat them with this compound.
Materials:
-
Established calvarial organ cultures
-
Recombinant murine RANKL (Receptor Activator of Nuclear Factor-κB Ligand)
-
This compound stock solution (dissolved in DMSO)
-
Culture medium (α-MEM with 10% FBS and 1% P/S)
Procedure:
-
After 24 hours of pre-culture, replace the medium with fresh medium containing RANKL (typically 50-100 ng/mL) to stimulate osteoclast differentiation and bone resorption.
-
Prepare different concentrations of this compound (e.g., 1, 5, 10 µM) in the culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Add the this compound-containing medium to the designated wells. Include a vehicle control (medium with RANKL and DMSO) and a negative control (medium without RANKL or this compound).
-
Culture the calvarial discs for 7-10 days, changing the medium every 2-3 days with fresh medium containing the respective treatments.
Protocol 3: Analysis of Bone Resorption and Osteoclast Activity
This protocol outlines the methods to quantify the effects of this compound on bone resorption.
A. Measurement of Bone Resorption Markers in Culture Supernatant
-
Collect the culture medium at the end of the experiment.
-
Analyze the supernatant for bone resorption markers such as C-terminal telopeptides of type I collagen (CTX-I) and N-terminal telopeptides of type I collagen (NTX-I) using commercially available ELISA kits.
B. Histological Analysis of Osteoclasts
-
Fix the calvarial discs in 4% paraformaldehyde for 24 hours.
-
Decalcify the bone discs in 10% EDTA for 7-10 days.
-
Process the tissues for paraffin (B1166041) embedding and sectioning.
-
Perform Tartrate-Resistant Acid Phosphatase (TRAP) staining to identify and count osteoclasts on the bone surface.
C. Quantification of Bone Resorption Pits
-
After the culture period, remove the cells from the calvarial discs by gentle sonication in PBS.
-
Stain the bone discs with toluidine blue to visualize the resorption pits.
-
Capture images of the bone surface using a microscope.
-
Quantify the total resorbed area using image analysis software (e.g., ImageJ).
D. Western Blot Analysis of ERK Phosphorylation
-
At an early time point after RANKL and this compound treatment (e.g., 30-60 minutes), harvest the calvarial discs.
-
Extract total protein from the bone discs.
-
Perform Western blot analysis using antibodies against total ERK and phosphorylated ERK (p-ERK) to assess the effect of this compound on the ERK signaling pathway.
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Saucerneol Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Saucerneol from its natural sources, primarily Saururus chinensis.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield of this compound | 1. Incorrect Plant Material: Misidentification of Saururus chinensis or use of a plant part with low this compound content (e.g., stems vs. rhizomes or leaves). The concentration of lignans (B1203133) can vary significantly based on the harvesting season.[1][2] 2. Suboptimal Solvent Choice: The polarity of the extraction solvent may not be suitable for this compound. Lignans are typically extracted with polar organic solvents.[3] 3. Inefficient Extraction Method: Passive methods like maceration may not be sufficient for complete extraction. 4. Degradation of this compound: Exposure to excessive heat, light, or oxidative conditions can degrade lignans. | 1. Verify Plant Material: Ensure correct botanical identification. Use the rhizome or aerial parts, as literature suggests these contain this compound.[2][4] For optimal lignan (B3055560) content, harvesting in the fruiting period (August) or late season (November) may be preferable.[1][2] 2. Optimize Solvent: Use methanol (B129727) or ethanol (B145695) as the primary extraction solvent. Aqueous mixtures (e.g., 70-80% ethanol in water) can also be effective.[4] 3. Enhance Extraction: Employ more efficient techniques such as sonication or reflux extraction. Matrix solid-phase dispersion (MSPD) has also been shown to be effective for lignan extraction from S. chinensis.[5][6] 4. Control Extraction Conditions: Avoid prolonged exposure to high temperatures. If using heat, ensure it is controlled. Store extracts in dark, airtight containers, preferably at low temperatures, to prevent degradation. |
| Low Purity of this compound Extract | 1. Co-extraction of Impurities: The chosen solvent may be extracting a wide range of other compounds (e.g., chlorophyll, lipids, other phenolics). 2. Inadequate Purification Steps: Simple extraction is often not enough to achieve high purity. | 1. Pre-extraction/Defatting: For plant material with high lipid content, a pre-extraction step with a non-polar solvent like n-hexane can remove fats. 2. Fractionation: After the initial extraction (e.g., with methanol), perform liquid-liquid partitioning. For example, partition the crude extract between ethyl acetate (B1210297) and water. Lignans like this compound are often found in the ethyl acetate fraction. 3. Chromatography: For high purity, column chromatography (e.g., silica (B1680970) gel) is necessary. A gradient elution with a solvent system like hexane-ethyl acetate or chloroform-methanol is typically used.[3] |
| Difficulty in Isolating this compound | 1. Presence of Isomers or Structurally Similar Lignans: Saururus chinensis contains multiple lignans with similar chemical properties (e.g., this compound D, this compound C, Manassantin A/B), making separation challenging.[7] 2. Inadequate Analytical Techniques: Thin Layer Chromatography (TLC) alone may not be sufficient to confirm the presence and purity of this compound. | 1. High-Resolution Chromatography: Utilize High-Performance Liquid Chromatography (HPLC) for both analytical quantification and preparative isolation. A C18 column with a gradient elution of acetonitrile (B52724) and acidified water is a common and effective mobile phase.[1][2] 2. Spectroscopic Analysis: Confirm the identity and purity of the isolated compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[4] |
| Inconsistent Extraction Yields | 1. Variability in Plant Material: Differences in geographic location, harvesting season, and post-harvest processing (drying, grinding) can significantly affect this compound content.[1][2] 2. Lack of Control Over Extraction Parameters: Minor variations in temperature, extraction time, or solvent-to-solid ratio can lead to inconsistent results. | 1. Standardize Plant Material: Source plant material from the same location and harvest at the same time of year. Ensure consistent drying and grinding procedures. 2. Strict Protocol Adherence: Precisely control all extraction parameters. For instance, maintain a constant temperature using a water bath and ensure the same extraction duration for all samples. |
Frequently Asked Questions (FAQs)
Extraction Protocols
Q1: What is a reliable starting protocol for extracting this compound from Saururus chinensis?
A1: A common and effective method involves solvent extraction followed by fractionation and chromatography. Here is a detailed protocol based on methods described in the literature for isolating lignans from S. chinensis.[4][8]
Experimental Protocol: Solvent Extraction and Fractionation
-
Preparation of Plant Material:
-
Obtain dried aerial parts or rhizomes of Saururus chinensis.
-
Grind the plant material into a fine powder to increase the surface area for extraction.
-
-
Initial Extraction:
-
Macerate the powdered plant material in methanol (MeOH) at room temperature for 24-48 hours. A solid-to-solvent ratio of 1:10 (w/v) is a good starting point.
-
Alternatively, perform reflux extraction with 95% ethanol for 2-3 hours for a potentially more efficient extraction.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol or ethanol extract.
-
-
Solvent Partitioning (Fractionation):
-
Suspend the crude extract in water.
-
Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).
-
This compound and other lignans are typically enriched in the ethyl acetate fraction.
-
-
Isolation and Purification:
-
Subject the dried ethyl acetate fraction to silica gel column chromatography.
-
Elute the column with a gradient solvent system, such as a mixture of chloroform (B151607) and methanol or hexane (B92381) and ethyl acetate, gradually increasing the polarity.
-
Collect the fractions and monitor them by Thin Layer Chromatography (TLC).
-
Combine the fractions containing the compound of interest (this compound).
-
For final purification, High-Performance Liquid Chromatography (HPLC) may be necessary.
-
Q2: Which extraction method provides the highest yield?
A2: Modern techniques like Matrix Solid-Phase Dispersion (MSPD) have been shown to offer higher extraction yields for lignans from S. chinensis compared to traditional methods, while also using less solvent and time.[5][6] For more conventional methods, reflux extraction is generally more efficient than simple maceration.
Q3: What is the best solvent for this compound extraction?
A3: Methanol and ethanol are the most commonly used and effective solvents for extracting this compound and other lignans from Saururus chinensis.[4][8] An 80% methanol solution has been successfully used for the quantitative analysis of lignans.[1]
Data Presentation: Quantitative Analysis of Lignans
The yield of this compound and other lignans can vary depending on factors such as the part of the plant used and the harvesting season. The following table summarizes the quantitative data from a study that analyzed the content of six different lignans, including this compound D, in the rhizome of Saururus chinensis harvested in different months.
Table 1: Content of Lignans in Saururus chinensis Rhizome by Harvesting Season (mg/g) [2]
| Compound | May | June | July | August | September | October | November |
| Saucernetin | 0.98 | 0.65 | 0.53 | 1.02 | 0.95 | 0.88 | 1.15 |
| Sauchinone | 1.25 | 0.88 | 0.75 | 1.35 | 1.11 | 1.05 | 1.42 |
| rel-(7R,8R,7'R,8'R)-...-epoxylignan | 0.55 | 0.41 | 0.32 | 0.61 | 0.58 | 0.51 | 0.68 |
| Saucernetin-8 | 0.78 | 0.52 | 0.41 | 0.85 | 0.72 | 0.65 | 0.91 |
| This compound D | 0.62 | 0.45 | 0.38 | 0.71 | 0.65 | 0.58 | 0.78 |
| Saucernetin-7 | 0.41 | 0.29 | 0.22 | 0.48 | 0.42 | 0.36 | 0.55 |
| Total Lignans | 4.59 | 3.20 | 2.61 | 5.02 | 4.43 | 4.03 | 5.49 |
This data highlights that the highest total lignan and this compound D content was found in samples harvested in November, followed closely by August and May.
Experimental Workflow and Signaling Pathways
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the extraction and isolation of this compound.
Caption: A generalized workflow for this compound extraction.
Signaling Pathways Modulated by this compound
This compound and its derivatives have been shown to exert anti-inflammatory and other biological effects by modulating several key signaling pathways. The diagrams below illustrate these interactions.
1. Inhibition of Mast Cell Activation (this compound D & F)
This compound D and F can inhibit the activation of mast cells, which are key players in allergic and inflammatory responses. They achieve this by targeting upstream signaling molecules.
Caption: this compound inhibits Syk kinase in mast cells.
2. General Anti-inflammatory and Anti-cancer Pathways
Various studies have shown that this compound can interfere with other critical pathways involved in inflammation and cell survival, such as the JAK/STAT pathway.
Caption: this compound inhibits the JAK2/STAT3 signaling pathway.
References
- 1. Simultaneous determination of eleven bioactive compounds in Saururus chinensis from different harvesting seasons by HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. latamjpharm.org [latamjpharm.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound Inhibits the Growth, Migration, and Invasion of Osteosarcoma Cells In Vitro and Prevents Metastasis‐Associated Osteolysis Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matrix Solid-Phase Dispersion Combined with HPLC-DAD for Simultaneous Determination of Nine Lignans in Saururus chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Journal of Food and Drug Analysis (JFDA) - Articles & Issues - Food and Drug Administration, Department of Health [fda.gov.tw]
- 7. Immunosuppressive lignans isolated from Saururus chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming Solubility Issues with Saucerneol in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with Saucerneol in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
This compound is a lignan (B3055560) purified from the aerial parts of Saururus chinensis, a plant that has been traditionally used in medicine.[1] It has demonstrated potential as a therapeutic agent, for instance, by exhibiting anti-osteosarcoma effects through the induction of apoptosis and inhibition of cell migration and invasion in vitro.[1] Like many bioactive natural products, this compound is a lipophilic compound, which often translates to poor water solubility. This limited aqueous solubility can be a significant hurdle in experimental research and drug development, impacting everything from the preparation of stock solutions for in vitro assays to achieving therapeutic concentrations in vivo.[2][3][4]
Q2: What are the common signs that I am facing solubility issues with this compound in my experiments?
You may be encountering solubility problems if you observe any of the following:
-
Precipitate Formation: Visible solid particles in your solution after attempting to dissolve this compound.
-
Cloudy or Hazy Solutions: A lack of clarity in the solution, indicating that the compound is not fully dissolved.
-
Inconsistent Experimental Results: Poor solubility can lead to variability in the actual concentration of this compound in your assays, resulting in inconsistent data.
-
Low Bioavailability in Animal Studies: Difficulty in achieving desired plasma concentrations of this compound after oral administration.[5][6]
Q3: What are the primary strategies to enhance the aqueous solubility of this compound?
Several techniques can be employed to improve the solubility of poorly water-soluble drugs like this compound.[3][7][8] The most common approaches include:
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent to increase the solubility of lipophilic compounds.[9]
-
Surfactants: Employing surfactants to form micelles that can encapsulate hydrophobic molecules like this compound, thereby increasing their apparent solubility in water.[8]
-
Cyclodextrin (B1172386) Complexation: Using cyclodextrins to form inclusion complexes with this compound, where the hydrophobic drug molecule is encapsulated within the cyclodextrin cavity, rendering it more water-soluble.[10][11]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level to enhance its dissolution rate and solubility.[12][13]
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range, which increases the surface area-to-volume ratio and consequently enhances solubility and dissolution rate.[2][14]
Troubleshooting Guides
Issue 1: Precipitate forms when preparing a this compound stock solution in a buffer.
Possible Cause: The concentration of this compound exceeds its solubility limit in the chosen aqueous buffer.
Solutions:
-
Use of a Co-solvent:
-
Recommendation: Prepare a high-concentration stock solution of this compound in a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), or polyethylene (B3416737) glycol (PEG). This stock can then be diluted into your aqueous buffer for the final working concentration.
-
Caution: Ensure the final concentration of the organic solvent in your experimental system is low (typically <0.5%) to avoid solvent-induced artifacts or toxicity.
-
-
pH Adjustment:
-
Recommendation: Although this compound is not an ionizable compound, ensuring the pH of your buffer is optimal for the stability of any formulation excipients is good practice.
-
Issue 2: Inconsistent results in cell-based assays with this compound.
Possible Cause: Poor solubility leading to variable concentrations of dissolved this compound in the cell culture medium. The compound may be precipitating out over time.
Solutions:
-
Inclusion Complexation with Cyclodextrins:
-
Recommendation: Formulating this compound with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly improve its solubility and stability in aqueous media.[11]
-
Protocol Highlight: Prepare a stock solution of the this compound-cyclodextrin complex in water or buffer. This can then be sterile-filtered and added to the cell culture medium.
-
-
Formulation with Surfactants:
-
Recommendation: Non-ionic surfactants like Tween® 80 or Pluronic® F68 can be used to create micellar solutions of this compound.[9]
-
Caution: Determine the critical micelle concentration (CMC) of the surfactant and use a concentration above the CMC. Also, verify the potential toxicity of the surfactant on your specific cell line.
-
Issue 3: Low oral bioavailability of this compound in animal studies.
Possible Cause: Poor aqueous solubility limits the dissolution of this compound in the gastrointestinal tract, leading to poor absorption.[5][6]
Solutions:
-
Solid Dispersion Formulation:
-
Recommendation: Prepare a solid dispersion of this compound with a hydrophilic carrier like polyvinylpyrrolidone (B124986) (PVP) or a polyethylene glycol (PEG).[12][13] This can be administered as a suspension or filled into capsules for oral dosing.
-
Benefit: This technique can lead to a significant increase in the dissolution rate and oral absorption of the compound.[5]
-
-
Nanoparticle Formulation:
-
Recommendation: Formulate this compound into nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles.[2][14]
-
Benefit: Nanoparticles can enhance bioavailability by increasing the surface area for dissolution and potentially being absorbed through alternative pathways.[2][14]
-
Data Presentation
Table 1: Comparison of Solubility Enhancement Techniques for Lipophilic Compounds like this compound.
| Technique | Principle | Typical Fold Increase in Solubility | Advantages | Disadvantages |
| Co-solvency | Altering the polarity of the solvent system. | 2 - 50 | Simple to prepare, suitable for initial screening. | Potential for precipitation upon dilution, solvent toxicity.[15] |
| Surfactant Micellization | Encapsulation in micelles. | 10 - 100 | High solubilization capacity, can be used for various administration routes. | Potential for toxicity, can interfere with some biological assays.[8] |
| Cyclodextrin Complexation | Formation of inclusion complexes. | 10 - 200 | Low toxicity, can improve stability.[10][11] | Limited by the size of the drug molecule, can be expensive. |
| Solid Dispersion | Molecular dispersion in a hydrophilic carrier. | 20 - 500 | Significant increase in dissolution rate and bioavailability.[12][13] | Can be physically unstable (recrystallization), manufacturing challenges. |
| Nanoparticle Formulation | Increased surface area due to reduced particle size. | > 100 | Enhanced bioavailability, potential for targeted delivery.[2][14] | Complex manufacturing process, potential for long-term toxicity concerns. |
Experimental Protocols
Protocol 1: Preparation of a this compound-HP-β-Cyclodextrin Inclusion Complex
Objective: To prepare a water-soluble inclusion complex of this compound with hydroxypropyl-β-cyclodextrin (HP-β-CD) for in vitro studies.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Ethanol
-
Magnetic stirrer
-
Rotary evaporator
-
Lyophilizer (Freeze-dryer)
Method:
-
Molar Ratio Calculation: Determine the required amounts of this compound and HP-β-CD for a 1:1 or 1:2 molar ratio.
-
Dissolution:
-
Dissolve the calculated amount of HP-β-CD in deionized water with gentle heating (40-50°C) and stirring.
-
Separately, dissolve this compound in a minimal amount of ethanol.
-
-
Complexation: Slowly add the ethanolic solution of this compound to the aqueous HP-β-CD solution while continuously stirring.
-
Equilibration: Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.
-
Solvent Removal:
-
Remove the ethanol using a rotary evaporator.
-
Freeze the resulting aqueous solution and lyophilize it to obtain a dry powder of the this compound-HP-β-CD inclusion complex.
-
-
Characterization: The formation of the inclusion complex can be confirmed by techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy. The increase in aqueous solubility should be quantified using High-Performance Liquid Chromatography (HPLC).
Protocol 2: Formulation of this compound Solid Dispersion by Solvent Evaporation Method
Objective: To prepare a solid dispersion of this compound with Polyvinylpyrrolidone K30 (PVP K30) to enhance its dissolution rate for oral bioavailability studies.
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Rotary evaporator
-
Vacuum oven
Method:
-
Ratio Selection: Prepare physical mixtures of this compound and PVP K30 in various weight ratios (e.g., 1:1, 1:2, 1:4).
-
Dissolution: Dissolve the chosen ratio of this compound and PVP K30 in a sufficient volume of methanol to obtain a clear solution.
-
Solvent Evaporation: Evaporate the methanol using a rotary evaporator at a controlled temperature (e.g., 40°C) until a solid mass is formed.
-
Drying: Further dry the solid mass in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Processing: Pulverize the dried solid dispersion into a fine powder and pass it through a sieve.
-
Characterization:
-
Assess the amorphous nature of this compound in the solid dispersion using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
-
Conduct in vitro dissolution studies to compare the dissolution rate of the solid dispersion with that of pure this compound.
-
Visualizations
References
- 1. This compound Inhibits the Growth, Migration, and Invasion of Osteosarcoma Cells In Vitro and Prevents Metastasis-Associated Osteolysis Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Nanoparticle-Mediated Delivery of Anti-Inflammatory Phytocompounds [mdpi.com]
- 3. ijcsrr.org [ijcsrr.org]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. Progress to Improve Oral Bioavailability and Beneficial Effects of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Progress to Improve Oral Bioavailability and Beneficial Effects of Resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. wjbphs.com [wjbphs.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation and evaluation of sustained-release solid dispersions co-loading gastrodin with borneol as an oral brain-targeting enhancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nanoparticles: Emerging carriers for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Optimizing Saucerneol Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of Saucerneol (B3030236) for in vivo studies. This resource offers troubleshooting advice and frequently asked questions to facilitate successful experimental design and execution.
Troubleshooting Guide
This guide addresses common challenges that may arise during in vivo experiments with this compound and other natural compounds.
| Issue | Potential Cause | Recommended Solution |
| No Observable Efficacy | - Insufficient Dosage: The administered dose may be too low to elicit a biological response. - Poor Bioavailability: Like many natural compounds, this compound's oral bioavailability might be limited.[1] - Rapid Metabolism/Clearance: The compound may be quickly metabolized and eliminated from the body.[2][3] - Inappropriate Route of Administration: The chosen route may not be optimal for absorption and distribution to the target tissue. | - Conduct a Dose-Response Study: Test a range of doses to identify the minimum effective dose. It is advisable to start with a literature review for dosing information on similar compounds or studies.[4] - Optimize Formulation: Consider using formulation strategies to enhance absorption. - Pharmacokinetic (PK) Studies: If feasible, conduct PK studies to determine the compound's half-life and inform dosing frequency.[1][2] - Test Alternative Administration Routes: Evaluate intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) routes in addition to oral (PO) administration.[4] |
| Unexpected Toxicity or Adverse Events (e.g., weight loss, lethargy) | - Dose Too High: The administered dose may be approaching or exceeding the maximum tolerated dose (MTD). - Off-Target Effects: The compound may be interacting with unintended biological targets. - Vehicle Toxicity: The vehicle used to dissolve or suspend this compound may be causing adverse effects. | - Determine the Maximum Tolerated Dose (MTD): Conduct a dose-escalation study to identify the highest dose that does not cause unacceptable toxicity.[4] - Reduce Dosage and/or Dosing Frequency: Based on MTD results, select a lower, non-toxic dose for efficacy studies. - Vehicle Control Group: Always include a control group that receives only the vehicle to rule out its contribution to toxicity. - Histopathological Analysis: At the end of the study, perform a histopathological examination of major organs to identify any tissue damage.[5] |
| High Variability in Animal Responses | - Inconsistent Dosing Technique: Variations in administration technique can lead to inconsistent dosing. - Animal-to-Animal Variation: Biological differences between animals can lead to varied responses. - Compound Instability: this compound may be unstable in the chosen vehicle or under certain storage conditions. | - Standardize Administration Procedures: Ensure all researchers are using the same, consistent technique for dosing. - Increase Sample Size: A larger number of animals per group can help to account for biological variability. - Assess Compound Stability: Confirm the stability of your this compound formulation over the course of the experiment. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting dose for this compound in a new in vivo model?
A1: Based on available literature, oral doses of 20 and 40 mg/kg have been used in a mouse model of airway inflammation.[6] For a new model, it is recommended to start with a dose-finding study that includes these doses and expands upon them to determine the optimal dose for your specific experimental conditions. A thorough literature review for similar compounds and models is also crucial.[4]
Q2: What is the best route of administration for this compound?
A2: The most common route of administration for this compound reported in the literature is oral (PO).[6] However, the optimal route depends on the target organ and the pharmacokinetic properties of the compound. If oral bioavailability is a concern, alternative routes such as intraperitoneal (IP) or intravenous (IV) injection may be considered.[4]
Q3: How should I prepare this compound for in vivo administration?
A3: The method of preparation will depend on the chosen route of administration and the solubility of this compound. For oral administration, it can be dissolved or suspended in a suitable vehicle such as corn oil, carboxymethylcellulose (CMC), or a solution of Tween 80. It is critical to ensure the vehicle is non-toxic and to include a vehicle-only control group in your experiment.
Q4: Are there any known toxic effects of this compound?
A4: The available literature on the in vivo use of this compound at doses of 20 and 40 mg/kg does not report significant toxicity.[6] However, as with any investigational compound, it is essential to conduct your own toxicity studies in your specific animal model. This should include determining the Maximum Tolerated Dose (MTD).[4]
Q5: What is the mechanism of action for this compound?
A5: In vitro and ex vivo studies have shown that this compound can inhibit the JAK2/STAT3 signaling pathway, which is involved in cell proliferation and survival.[7][8] It has also been shown to induce heme oxygenase-1 (HO-1), which has antioxidant effects.[6]
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound from in vivo studies.
| Parameter | Value | Species | Model | Route of Administration | Source |
| Effective Dose | 20 mg/kg and 40 mg/kg | Mouse (BALB/c) | Ovalbumin-induced airway inflammation | Oral (PO) | [6] |
| Reported Effects | Inhibition of inflammatory cells, IgE production, and Th2-type cytokines; reduction in lung inflammation and goblet cell hyperplasia; induction of HO-1. | Mouse (BALB/c) | Ovalbumin-induced airway inflammation | Oral (PO) | [6] |
Experimental Protocols
1. Protocol for Determining Maximum Tolerated Dose (MTD)
-
Objective: To determine the highest dose of this compound that can be administered without causing significant toxicity.
-
Animals: Use the same species, strain, and sex of animals as in the planned efficacy study.
-
Groups:
-
Group 1: Vehicle control
-
Groups 2-n: Increasing doses of this compound (e.g., 50, 100, 200, 500, 1000 mg/kg). The dose range should be selected based on any available in vitro cytotoxicity data and literature on similar compounds.
-
-
Procedure:
-
Administer a single dose of this compound or vehicle to each group.
-
Monitor animals daily for signs of toxicity, including weight loss, changes in behavior (lethargy, agitation), ruffled fur, and changes in food and water intake.
-
Record body weight daily.
-
After a set observation period (e.g., 7-14 days), euthanize the animals and perform gross necropsy and histopathological analysis of major organs.
-
-
Endpoint: The MTD is the highest dose that does not result in mortality, significant weight loss (>15-20%), or severe clinical signs of toxicity.
2. Protocol for a Dose-Response Study
-
Objective: To identify the optimal dose of this compound for a specific therapeutic effect.
-
Animals: Use an appropriate animal model for the disease under investigation.
-
Groups:
-
Group 1: Vehicle control
-
Group 2: Disease model + Vehicle
-
Groups 3-n: Disease model + a range of this compound doses (e.g., 10, 20, 40, 80 mg/kg), selected based on the MTD and any prior efficacy data.
-
-
Procedure:
-
Induce the disease model in the relevant groups.
-
Administer this compound or vehicle according to the study design (e.g., once daily for a specific number of days).
-
Monitor relevant efficacy endpoints throughout the study (e.g., tumor size, inflammatory markers, behavioral tests).
-
At the end of the study, collect tissues or blood for further analysis.
-
-
Endpoint: The dose that produces the desired therapeutic effect with minimal side effects is considered the optimal dose.
Visualizations
Caption: Experimental workflow for optimizing in vivo dosage.
Caption: Postulated signaling pathway of this compound.
Caption: Troubleshooting decision tree for lack of efficacy.
References
- 1. In vivo metabolism, pharmacokinetics, and pharmacological activities of ginsenosides from ginseng - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Sanguinarine metabolism and pharmacokinetics study in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acute and chronic toxicity studies on ethanolic leaf extracts of Clerodendrum viscosum and Leucas indica in Swiss albino mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant and antiasthmatic effects of this compound D in a mouse model of airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Inhibits the Growth, Migration, and Invasion of Osteosarcoma Cells In Vitro and Prevents Metastasis‐Associated Osteolysis Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Inhibits the Growth, Migration, and Invasion of Osteosarcoma Cells In Vitro and Prevents Metastasis-Associated Osteolysis Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Saucerneol instability in experimental assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Saucerneol. The information is presented in a question-and-answer format to directly address common issues encountered during experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a bioactive lignan (B3055560) compound isolated from the plant Saururus chinensis. It has demonstrated various pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects[1][2]. In osteosarcoma cells, this compound has been shown to inhibit cell growth, migration, and invasion by inducing apoptosis (programmed cell death)[1][3]. Its mechanism of action involves the inhibition of the JAK2/STAT3 signaling pathway, an important regulator of cell proliferation and survival[1][3][4]. This compound can also increase the generation of reactive oxygen species (ROS) in cancer cells, contributing to its cytotoxic effects[1][3].
Q2: I am observing inconsistent results in my cell-based assays with this compound. What could be the cause?
Inconsistent results with natural product compounds like this compound can often be attributed to compound instability. Lignans (B1203133) and polyphenols can be sensitive to various factors in the experimental environment[5][6]. Key factors that can lead to degradation and loss of activity include:
-
pH of the culture medium: Phenolic compounds can be unstable in neutral to alkaline conditions[7][8][9].
-
Exposure to light: Many polyphenols are light-sensitive and can degrade upon prolonged exposure[6][10].
-
Temperature: While many lignans are stable at moderate temperatures, high temperatures or repeated freeze-thaw cycles of stock solutions can cause degradation[6][11][12].
-
Oxidation: The presence of oxidizing agents or dissolved oxygen in the medium can lead to the degradation of the compound.
-
Improper storage: Incorrect storage of stock solutions can lead to a gradual loss of potency.
To address this, it is crucial to prepare fresh dilutions for each experiment from a properly stored stock solution and to minimize the exposure of the compound to harsh conditions.
Q3: How should I prepare and store this compound stock solutions?
Proper preparation and storage of stock solutions are critical for reproducible results[13][14][15].
Preparation:
-
Solvent Selection: this compound, as a lignan, is expected to have good solubility in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol[16][17]. High-purity, anhydrous DMSO is a common choice for preparing highly concentrated stock solutions for in vitro experiments[18].
-
Dissolution: To prepare a stock solution, accurately weigh the desired amount of this compound and dissolve it in the appropriate volume of the chosen solvent. Gentle warming (e.g., in a 37°C water bath) and vortexing can aid in dissolution[18].
-
Concentration: It is advisable to prepare a concentrated stock solution (e.g., 10-100 mM) to minimize the volume of solvent added to the final assay, which could otherwise cause solvent-related artifacts.
Storage:
-
Aliquoting: Dispense the stock solution into small, single-use aliquots to avoid multiple freeze-thaw cycles[18].
-
Temperature: Store the aliquots at -20°C or -80°C for long-term stability[14].
-
Light Protection: Store aliquots in amber vials or wrapped in foil to protect them from light[14].
Troubleshooting Guide
Problem: Loss of this compound activity over time in my experiment.
-
Possible Cause 1: Degradation in aqueous culture medium.
-
Solution: Lignans and polyphenols can be unstable in the neutral pH of most cell culture media[7]. Prepare fresh dilutions of this compound from your stock solution immediately before each experiment. For longer-term experiments, consider replenishing the medium with freshly diluted this compound at regular intervals.
-
-
Possible Cause 2: Photodegradation.
-
Solution: Protect your experimental setup from direct light. Use amber-colored plates or cover your standard plates with foil during incubation. When handling stock solutions and dilutions, work in a subdued lighting environment.
-
-
Possible Cause 3: Oxidation.
-
Solution: Ensure that your culture medium is fresh and has not been stored for extended periods where it could accumulate peroxides. If you suspect oxidation is a major issue, you could consider adding antioxidants to your experimental system, although this may interfere with assays measuring ROS generation.
-
Problem: Precipitate formation when diluting this compound stock into aqueous buffer or media.
-
Possible Cause: Poor aqueous solubility.
-
Solution: While this compound dissolves in organic solvents, its solubility in aqueous solutions is likely limited[6]. To avoid precipitation, ensure that the final concentration of the organic solvent (e.g., DMSO) in your assay is kept low (typically below 0.5%) and is consistent across all treatments, including vehicle controls[18]. You can also try serial dilutions to gradually introduce the compound to the aqueous environment. If precipitation persists, you may need to explore the use of solubilizing agents, but be mindful of their potential effects on your experimental system.
-
Data Presentation
Table 1: Solubility of Lignans in Common Laboratory Solvents
| Solvent | Solubility of Lignans | Reference |
| Dimethyl Sulfoxide (DMSO) | Generally High | [16] |
| Pyridine | Generally High | [2] |
| Ethanol | Moderate to High | [2] |
| Methanol | Moderate to High | |
| Acetone | Moderate | |
| Ethyl Acetate | Moderate | |
| Water | Low | [6] |
Table 2: Recommended Storage Conditions for Lignan/Polyphenol Stock Solutions
| Parameter | Recommendation | Rationale | Reference |
| Temperature | -20°C or -80°C | Minimizes chemical degradation and microbial growth. | [14] |
| Light Exposure | Store in the dark (amber vials or foil-wrapped) | Prevents photodegradation. | [10][14] |
| Freeze-Thaw Cycles | Avoid by storing in single-use aliquots | Repeated freezing and thawing can degrade the compound and introduce moisture. | [18] |
| Container | Tightly sealed, inert material | Prevents solvent evaporation and contamination. | [13] |
Experimental Protocols
Protocol 1: Measurement of Reactive Oxygen Species (ROS) Generation
This protocol is adapted for use in osteosarcoma cells treated with this compound, based on established methods[1][3][19][20].
-
Cell Seeding: Seed osteosarcoma cells (e.g., MG63 or SJSA-1) in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or vehicle control (e.g., DMSO) for the desired time period (e.g., 24 hours).
-
Staining: Remove the treatment medium and wash the cells with warm Hanks Balanced Salt Solution (HBSS). Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in HBSS for 30 minutes at 37°C in the dark.
-
Measurement: Wash the cells again with HBSS to remove excess probe. Measure the fluorescence of 2',7'-dichlorofluorescein (B58168) (DCF) using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 525 nm, respectively.
-
Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.
Protocol 2: Western Blot Analysis of the JAK2/STAT3 Pathway
This protocol provides a general workflow for assessing the effect of this compound on the phosphorylation of JAK2 and STAT3[21][22][23].
-
Cell Lysis: After treating the cells with this compound, wash them with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated JAK2 (p-JAK2), total JAK2, phosphorylated STAT3 (p-STAT3), and total STAT3 overnight at 4°C. A loading control, such as β-actin or GAPDH, should also be probed.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to the total proteins and the vehicle control.
Visualizations
Caption: Troubleshooting workflow for this compound instability.
Caption: this compound's inhibition of the JAK2/STAT3 pathway.
References
- 1. Sensitivity of Osteosarcoma Cells to Concentration-Dependent Bioactivities of Lipid Peroxidation Product 4-Hydroxynonenal Depend on Their Level of Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]
- 3. This compound Inhibits the Growth, Migration, and Invasion of Osteosarcoma Cells In Vitro and Prevents Metastasis‐Associated Osteolysis Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e-space.mmu.ac.uk [e-space.mmu.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Effects of pH on Lignin and Cellulose Degradation by Streptomyces viridosporus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of thermal heating on some lignans in flax seeds, sesame seeds and rye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. csstc.org [csstc.org]
- 14. phytotechlab.com [phytotechlab.com]
- 15. youtube.com [youtube.com]
- 16. Ultraviolet Spectrophotometry of Lignin Revisited: Exploring Solvents with Low Harmfulness, Lignin Purity, Hansen Solubility Parameter, and Determination of Phenolic Hydroxyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. europeanreview.org [europeanreview.org]
- 20. Aa-Z2 triggers ROS-induced apoptosis of osteosarcoma by targeting PDK-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. Blocking the JAK2/STAT3 and ERK pathways suppresses the proliferation of gastrointestinal cancers by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Saucerneol Resistance in Cancer Cell Lines
Welcome to the technical support center for researchers utilizing Saucerneol in cancer cell line studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges that may arise during your experiments, with a focus on overcoming potential resistance to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in cancer cells?
A1: this compound, a lignan (B3055560) isolated from Saururus chinensis, exerts its anticancer effects primarily by inhibiting the JAK2/STAT3 signaling pathway.[1] This inhibition leads to a cascade of downstream events, including the induction of apoptosis (programmed cell death) and the generation of reactive oxygen species (ROS) within the cancer cells.[1][2]
Q2: In which cancer cell lines has this compound shown efficacy?
A2: this compound has demonstrated cytotoxic effects in human osteosarcoma cell lines, specifically MG63 and SJSA-1.[1][2] It has also been reported to reduce cell proliferation and metastasis in nasopharyngeal carcinoma.
Q3: My cancer cell line is showing reduced sensitivity to this compound. What are the potential reasons?
A3: Reduced sensitivity, or resistance, to this compound can arise from various factors. Based on its mechanism of action, potential resistance mechanisms include:
-
Alterations in the JAK2/STAT3 Pathway: Mutations or upregulation of components in the JAK2/STAT3 pathway could render the cells less sensitive to this compound's inhibitory effects.
-
Upregulation of Anti-Apoptotic Proteins: Increased expression of anti-apoptotic proteins like Bcl-2, Bcl-xL, and survivin can counteract the pro-apoptotic signals induced by this compound.[1][2]
-
Enhanced Antioxidant Capacity: As this compound induces ROS generation, cancer cells may develop resistance by upregulating their antioxidant defense mechanisms to neutralize these ROS.
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein, can actively transport this compound out of the cell, reducing its intracellular concentration and efficacy.
Troubleshooting Guide
Problem: Decreased Cell Death Observed After this compound Treatment
If you observe a decrease in the expected level of cell death in your cancer cell line following treatment with this compound, consider the following troubleshooting steps.
Workflow for Troubleshooting Decreased this compound Sensitivity
Caption: A step-by-step workflow for troubleshooting decreased sensitivity to this compound.
Data Presentation
Table 1: Estimated IC50 Values of this compound in Osteosarcoma Cell Lines
The following table provides estimated half-maximal inhibitory concentration (IC50) values for this compound in two human osteosarcoma cell lines after 24 hours of treatment. These values are estimated from the concentration-dependent cell viability graphs presented in the study by Yun et al. (2023).[1]
| Cell Line | p53 Status | Estimated IC50 (µM) |
| MG63 | Mutant | ~40 |
| SJSA-1 | Wild-type | ~20 |
Note: These are estimated values and should be experimentally confirmed for your specific cell line and conditions.
Experimental Protocols
Protocol for Developing a this compound-Resistant Cell Line
This protocol outlines a general method for inducing resistance to this compound in a cancer cell line through continuous exposure to increasing concentrations of the drug.
Workflow for Developing a Resistant Cell Line
Caption: A workflow illustrating the process of generating a drug-resistant cell line.
Methodology:
-
Determine Initial IC50: First, determine the IC50 of this compound for your parental cancer cell line using a standard cell viability assay (e.g., MTT or CCK-8 assay).
-
Initial Drug Exposure: Begin by culturing the cells in a medium containing this compound at a concentration equal to half the determined IC50.
-
Monitor Cell Growth: Continuously monitor the cells. Initially, a significant amount of cell death is expected. Allow the surviving cells to proliferate until they reach approximately 80% confluency.
-
Increase Drug Concentration: Once the cells have adapted to the current drug concentration and are growing steadily, subculture them and increase the concentration of this compound in the medium. A stepwise increase of 1.5 to 2-fold is recommended.
-
Repeat and Select: Repeat steps 3 and 4 for several cycles. This process gradually selects for a population of cells that can survive and proliferate in the presence of higher concentrations of this compound.
-
Confirm Resistance: Once the cells can tolerate significantly higher concentrations of this compound (e.g., 5-10 times the initial IC50), confirm the level of resistance by performing a new IC50 determination. A substantial increase in the IC50 value compared to the parental cell line indicates the successful development of a resistant cell line.
-
Cryopreservation: It is crucial to cryopreserve aliquots of the resistant cells at different stages of development.
Protocol for Western Blot Analysis of STAT3 Phosphorylation
This protocol describes the detection of phosphorylated STAT3 (p-STAT3), a key indicator of STAT3 pathway activation, using Western blotting.
Methodology:
-
Cell Lysis: Treat your sensitive and potentially resistant cancer cell lines with this compound at various concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (Tyr705) overnight at 4°C. Also, probe a separate membrane with an antibody for total STAT3 as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the p-STAT3 signal to the total STAT3 signal to determine the relative level of STAT3 phosphorylation.
Protocol for Detection of Reactive Oxygen Species (ROS)
This protocol outlines the use of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.
Methodology:
-
Cell Seeding: Seed the cancer cells in a multi-well plate (e.g., 96-well black plate for fluorescence reading) and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with this compound at the desired concentrations for the specified time. Include a positive control (e.g., H₂O₂) and an untreated control.
-
DCFH-DA Staining: After treatment, remove the medium and wash the cells with warm PBS. Add DCFH-DA solution (typically 10 µM in serum-free medium) to each well and incubate for 30-60 minutes at 37°C in the dark.
-
Fluorescence Measurement: After incubation, wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
Data Analysis: The fluorescence intensity is proportional to the amount of intracellular ROS. Normalize the fluorescence values of the treated cells to the untreated control.
Signaling Pathway Diagrams
This compound's Mechanism of Action and Potential Resistance Pathways
Caption: this compound's mechanism and potential avenues of resistance.
References
Technical Support Center: Refining HPLC Methods for Saucerneol Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantification of Saucerneol using High-Performance Liquid Chromatography (HPLC). It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses common issues encountered during the HPLC analysis of this compound and other lignans (B1203133).
1. Poor Peak Resolution or Peak Tailing
-
Question: My chromatogram shows poor separation between the this compound peak and other components, or the peak is tailing. What are the potential causes and solutions?
-
Answer:
-
Potential Causes:
-
Inappropriate mobile phase composition.
-
Column degradation or contamination.
-
Sample solvent being too strong.
-
Column overloading.
-
Presence of a void in the column.
-
-
Solutions:
-
Mobile Phase Optimization: Adjust the ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase. For lignan (B3055560) analysis, a gradient elution is often effective. Consider adding a small percentage of acid (e.g., 0.4% phosphoric acid) to the aqueous phase to improve peak shape.[1]
-
Column Maintenance: Flush the column with a strong solvent to remove contaminants. If performance does not improve, consider replacing the column. Using a guard column can help extend the life of your analytical column.
-
Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
Sample Concentration: Reduce the concentration of your sample to avoid overloading the column.
-
Column Integrity: A sudden drop in pressure and poor peak shape may indicate a column void. If this occurs, the column will likely need to be replaced.
-
-
2. Baseline Drift or Noise
-
Question: I am observing a drifting or noisy baseline in my chromatogram. How can I resolve this?
-
Answer:
-
Potential Causes:
-
Contaminated or improperly prepared mobile phase.
-
Air bubbles in the pump or detector.
-
Fluctuations in column temperature.
-
Detector lamp nearing the end of its lifespan.
-
-
Solutions:
-
Mobile Phase Preparation: Filter and degas the mobile phase before use. Ensure all solvents are of high purity (HPLC grade).
-
System Purge: Purge the pump to remove any air bubbles. Ensure all connections are secure to prevent air from entering the system.
-
Temperature Control: Use a column oven to maintain a stable temperature throughout the analysis.
-
Detector Maintenance: Check the detector lamp's usage hours and replace it if necessary.
-
-
3. Inconsistent Retention Times
-
Question: The retention time for this compound is shifting between injections. What could be causing this variability?
-
Answer:
-
Potential Causes:
-
Inconsistent mobile phase composition.
-
Fluctuations in flow rate.
-
Column not properly equilibrated.
-
Changes in column temperature.
-
-
Solutions:
-
Mobile Phase Consistency: Prepare fresh mobile phase daily and ensure accurate mixing.
-
Pump Performance: Check the pump for leaks and ensure it is delivering a consistent flow rate.
-
Column Equilibration: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection, especially when running a gradient.
-
Temperature Stability: As mentioned previously, a column oven is crucial for maintaining consistent retention times.
-
-
Frequently Asked Questions (FAQs) for this compound Quantification
1. What type of HPLC column is recommended for this compound analysis?
A C18 reversed-phase column is commonly used for the analysis of lignans like this compound.[1][2] A typical column dimension is 4.6 mm x 150 mm with a 5 µm particle size.[1]
2. What is a suitable mobile phase for the separation of this compound?
A gradient elution using an acidified aqueous phase and an organic solvent like acetonitrile or methanol (B129727) is effective. For example, a gradient of 0.4% aqueous phosphoric acid and acetonitrile has been successfully used for the separation of lignans in Saururus chinensis.[1]
3. What detection wavelength should be used for this compound?
A UV detector set at 280 nm is a suitable wavelength for the detection of this compound and other lignans.[1]
4. How should I prepare a sample of Saururus chinensis for this compound quantification?
A common method involves ultrasonic extraction of the dried and powdered plant material with a solvent like methanol. The resulting extract should then be filtered through a 0.45 µm membrane filter before injection into the HPLC system.
5. How can I confirm the identity of the this compound peak in my chromatogram?
The most reliable method is to compare the retention time and UV spectrum of your peak with that of a certified this compound reference standard. If a standard is not available, techniques like HPLC-MS (Mass Spectrometry) can be used for tentative identification based on the mass-to-charge ratio.
Experimental Protocols
HPLC Method for the Quantification of this compound in Saururus chinensis
This protocol is based on a validated method for the simultaneous determination of multiple lignans in Saururus chinensis.[1]
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD).
-
Column: Agilent Eclipse XDB C18 column (4.6 mm x 150 mm, 5 µm).[1]
-
Mobile Phase:
-
A: 0.4% aqueous phosphoric acid[1]
-
B: Acetonitrile
-
-
Gradient Elution: A specific gradient program should be developed and optimized. A starting point could be a linear gradient from a lower to a higher percentage of acetonitrile over 30-40 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm[1]
-
Injection Volume: 10 µL
2. Sample Preparation:
-
Dry the rhizome of Saururus chinensis at a controlled temperature (e.g., 50°C) and grind it into a fine powder.
-
Accurately weigh approximately 1.0 g of the powdered sample into a flask.
-
Add 50 mL of methanol and perform ultrasonic extraction for 30 minutes.
-
Allow the mixture to cool and then add methanol to compensate for any solvent loss.
-
Filter the extract through a 0.45 µm membrane filter prior to injection.
3. Standard Preparation:
-
Accurately weigh a certified reference standard of this compound.
-
Dissolve the standard in methanol to prepare a stock solution of known concentration.
-
Prepare a series of working standard solutions by diluting the stock solution with methanol to create a calibration curve.
4. Quantification:
-
Inject the standard solutions to construct a calibration curve of peak area versus concentration.
-
Inject the prepared sample solutions.
-
Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
Quantitative Data Summary
The following table summarizes typical validation parameters for an HPLC method for lignan quantification, based on similar analyses.[1]
| Parameter | This compound (and similar lignans) |
| Linearity (r²) | > 0.999 |
| Intra-day Precision (%RSD) | < 3.2% |
| Inter-day Precision (%RSD) | < 3.2% |
| Recovery (%) | 95.1 - 103.9% |
Visualizations
Caption: Experimental workflow for this compound quantification by HPLC.
Caption: Troubleshooting decision tree for common HPLC issues.
References
Technical Support Center: Efficient Synthesis of Saucerneol
Welcome to the technical support center for the synthesis of Saucerneol and related tetrahydrofuran (B95107) lignans (B1203133). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the efficiency and success of your synthetic routes.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound and similar tetrahydrofuran lignans. The proposed solutions are based on established synthetic strategies for this class of compounds.
Issue 1: Low Diastereoselectivity in the Initial Aldol (B89426) Condensation
Question: We are experiencing poor diastereoselectivity in the initial aldol reaction to set the stereocenters of the lignan (B3055560) backbone, resulting in a difficult-to-separate mixture of isomers. How can we improve the stereocontrol?
Answer: Achieving high diastereoselectivity in the aldol condensation is crucial for an efficient synthesis. Here are several approaches to consider:
-
Chiral Auxiliaries: The use of chiral auxiliaries, such as Evans oxazolidinones, is a highly effective strategy. These auxiliaries direct the enolization and subsequent reaction with the aldehyde to favor the formation of a specific diastereomer.
-
Substrate Control: The inherent stereocenters in your starting materials can influence the stereochemical outcome of the reaction. Ensure the stereochemical purity of your reactants.
-
Reagent and Condition Optimization:
-
Lewis Acid: The choice of Lewis acid (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) can significantly impact the transition state geometry and, therefore, the diastereoselectivity. Screening different Lewis acids is recommended.
-
Solvent: The polarity and coordinating ability of the solvent can affect the reaction. Less polar solvents like dichloromethane (B109758) (DCM) or toluene (B28343) are often preferred.
-
Temperature: Running the reaction at low temperatures (e.g., -78 °C) is critical to minimize side reactions and enhance stereoselectivity.
-
Issue 2: Inefficient Cyclization to Form the Tetrahydrofuran Ring
Question: Our attempts to form the tetrahydrofuran ring via intramolecular cyclization are resulting in low yields and the formation of multiple byproducts. What are the key parameters to optimize for this step?
Answer: The intramolecular cyclization to form the tetrahydrofuran ring is a key step that can be challenging. Consider the following:
-
Activation of the Hydroxyl Groups: One of the hydroxyl groups typically needs to be activated to facilitate nucleophilic attack by the other. This can be achieved by converting it into a good leaving group, such as a mesylate or tosylate.
-
Reaction Conditions:
-
Base: A suitable base (e.g., NaH, K₂CO₃) is required to deprotonate the attacking hydroxyl group. The choice and stoichiometry of the base are critical.
-
Solvent: Anhydrous polar aprotic solvents like THF or DMF are generally used to dissolve the reactants and promote the reaction.
-
Temperature: The reaction may require heating to proceed at a reasonable rate, but excessive heat can lead to decomposition. Optimization of the reaction temperature is necessary.
-
-
Alternative Cyclization Strategies:
-
Acid-Catalyzed Cyclization: In some cases, an acid catalyst can promote the cyclization, particularly if a carbocation intermediate can be readily formed.
-
Reductive Cyclization: If the precursor is a dicarbonyl compound, a reductive cyclization approach can be employed.
-
Issue 3: Difficulty in Achieving the Desired Stereochemistry of the Final Product
Question: We have successfully synthesized the tetrahydrofuran core, but the relative stereochemistry of the aryl and methyl substituents is incorrect. How can we control the stereochemistry during the synthesis?
Answer: Controlling the final stereochemistry of the tetrahydrofuran lignan requires careful planning and execution of several key steps:
-
Stereoselective Reduction: The reduction of a lactone or ketone precursor to a diol is a critical step where stereochemistry can be controlled. The choice of reducing agent (e.g., LiAlH₄, DIBAL-H) and the reaction conditions can influence the stereochemical outcome.
-
Epimerization: If an undesired stereoisomer is formed, it may be possible to epimerize one of the stereocenters. This can sometimes be achieved by treatment with a base or acid, depending on the specific substrate.
-
Mitsunobu Reaction: The Mitsunobu reaction can be used to invert the stereochemistry of a secondary alcohol, providing a route to the desired diastereomer.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound-type lignans?
A1: The synthesis of this compound and related lignans typically starts from readily available substituted benzaldehydes and propionyl derivatives. For example, vanillin (B372448) or isovanillin (B20041) derivatives are common starting materials for the aryl moieties.
Q2: How can I purify the intermediates and the final product effectively?
A2: Purification is typically achieved through column chromatography on silica (B1680970) gel. A gradient elution system with a mixture of non-polar (e.g., hexane (B92381) or petroleum ether) and polar (e.g., ethyl acetate (B1210297) or dichloromethane) solvents is commonly used. Recrystallization can also be an effective method for purifying the final product if it is a solid.
Q3: Are there any specific safety precautions to consider during the synthesis?
A3: Standard laboratory safety practices should always be followed. Many of the reagents used in organic synthesis are toxic, flammable, or corrosive. For example, organolithium reagents are pyrophoric, and Lewis acids are corrosive and moisture-sensitive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Data Presentation
Table 1: Comparison of Reaction Conditions for Key Synthetic Steps (Hypothetical)
| Step | Reaction | Reagents and Conditions | Typical Yield (%) | Key Challenges |
| 1 | Aldol Condensation | Evans Auxiliary, Bu₂BOTf, Et₃N, Aldehyde, DCM, -78 °C to 0 °C | 85-95 | Achieving high diastereoselectivity |
| 2 | Reduction of Auxiliary | LiBH₄, THF/H₂O | 90-98 | Complete removal of the auxiliary |
| 3 | Lactonization | p-TsOH, Toluene, reflux | 80-90 | Incomplete cyclization, side reactions |
| 4 | Reduction to Diol | LiAlH₄, THF, 0 °C | 85-95 | Over-reduction, stereocontrol |
| 5 | Cycloetherification | MsCl, Et₃N, DCM; then NaH, THF | 70-85 | Low yield, byproduct formation |
Experimental Protocols
Protocol 1: Representative Stereoselective Aldol Reaction
-
To a solution of the N-propionyl chiral oxazolidinone (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) at -78 °C under an inert atmosphere (argon or nitrogen), add di-n-butylboron triflate (1.1 eq) dropwise.
-
Add triethylamine (B128534) (1.2 eq) dropwise, and stir the mixture at -78 °C for 30 minutes.
-
Add a solution of the substituted benzaldehyde (B42025) (1.2 eq) in anhydrous DCM dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.
-
Quench the reaction by adding a pH 7 phosphate (B84403) buffer.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Representative Intramolecular Cycloetherification
-
To a solution of the diol (1.0 eq) and triethylamine (2.5 eq) in anhydrous DCM (0.1 M) at 0 °C under an inert atmosphere, add methanesulfonyl chloride (1.2 eq) dropwise.
-
Stir the mixture at 0 °C for 1 hour.
-
Dilute the reaction with DCM and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Dissolve the crude mesylate in anhydrous THF (0.1 M) and add sodium hydride (60% dispersion in mineral oil, 1.5 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: A representative workflow for the synthesis of this compound.
Caption: Inhibition of the Syk signaling pathway by this compound.
Caption: this compound's inhibition of the JAK2/STAT3 pathway.
Technical Support Center: Mitigating Saucerneol-Induced Cytotoxicity in Non-Target Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address issues encountered during experiments with Saucerneol, particularly concerning its off-target cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
A1: this compound primarily induces cytotoxicity by increasing intracellular Reactive Oxygen Species (ROS), which leads to oxidative stress. This can disrupt the mitochondrial membrane potential and initiate apoptosis. Additionally, this compound has been shown to inhibit the JAK2/STAT3 signaling pathway, which is involved in cell survival and proliferation.
Q2: We are observing significant cytotoxicity in our non-target (healthy) cell line with this compound. What are the potential causes?
A2: High cytotoxicity in non-target cells can be due to several factors:
-
High this compound Concentration: The concentration of this compound may be too high for the specific non-target cell line, leading to overwhelming oxidative stress.
-
Cell Line Sensitivity: Different cell lines have varying sensitivities to oxidative stress and pathway inhibitors. Your non-target cell line may be particularly sensitive to ROS-inducing agents.
-
Suboptimal Culture Conditions: Stressed cells due to factors like nutrient depletion, contamination, or improper handling are more susceptible to drug-induced cytotoxicity.
-
Off-Target Effects: While this compound targets the JAK2/STAT3 pathway, it may have other off-target effects that contribute to cytotoxicity in certain cell types.
Q3: Can co-treatment with an antioxidant mitigate this compound-induced cytotoxicity in non-target cells?
A3: Yes, co-treatment with an antioxidant is a promising strategy. Since this compound's primary cytotoxic mechanism is ROS production, an antioxidant can help neutralize these reactive species and protect non-target cells from oxidative damage. N-acetylcysteine (NAC) is a commonly used antioxidant for this purpose.[1][2][3]
Q4: Will using an antioxidant to protect non-target cells also reduce the desired cytotoxic effect of this compound on cancer cells?
A4: This is a critical consideration. Cancer cells often have a higher basal level of ROS and a compromised antioxidant defense system compared to normal cells. Therefore, it is possible to use a concentration of an antioxidant that selectively protects non-target cells without significantly diminishing the pro-oxidant and cytotoxic effects of this compound on cancer cells. However, this needs to be empirically determined for your specific cancer and non-target cell lines.
Q5: How can I confirm that this compound is inducing oxidative stress in my cells?
A5: You can measure intracellular ROS levels using fluorescent probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA). An increase in fluorescence intensity in this compound-treated cells compared to control cells would indicate an increase in ROS production.
Troubleshooting Guides
Issue 1: High variability in cytotoxicity assay results between experiments.
| Possible Cause | Suggested Solution |
| Inconsistent Cell Seeding Density | Ensure a consistent number of cells are seeded in each well for every experiment. Perform a cell titration experiment to find the optimal seeding density for your cell line. |
| This compound Degradation | Prepare fresh dilutions of this compound from a stock solution for each experiment. Store the stock solution according to the manufacturer's recommendations, typically at -20°C or -80°C, and avoid repeated freeze-thaw cycles. |
| Variable Incubation Times | Strictly adhere to the planned incubation times for both this compound treatment and the final assay steps. |
| Cell Passage Number | Use cells within a consistent and defined passage number range, as cellular responses can change with prolonged culturing. |
Issue 2: Unexpectedly high cytotoxicity in non-target control cells.
| Possible Cause | Suggested Solution |
| Cell Health | Ensure that your non-target cells are healthy and not under stress from their culture environment before starting the experiment. |
| This compound Concentration Too High | Perform a dose-response curve to determine the IC50 of this compound for your non-target cell line and select a concentration for your experiments that is below this value. |
| Contamination | Regularly check your cell cultures for microbial contamination, which can increase cellular stress and sensitivity to cytotoxic agents. |
Issue 3: Antioxidant co-treatment is not reducing cytotoxicity in non-target cells.
| Possible Cause | Suggested Solution |
| Inadequate Antioxidant Concentration | The concentration of the antioxidant may be too low to effectively neutralize the ROS produced by this compound. Perform a dose-response experiment with varying concentrations of the antioxidant while keeping the this compound concentration constant. |
| Timing of Co-treatment | The timing of the antioxidant addition may be critical. Try pre-incubating the cells with the antioxidant for a period before adding this compound. |
| Alternative Cytotoxic Mechanisms | While ROS production is a primary mechanism, this compound may be inducing cytotoxicity through other pathways in your specific cell line that are not mitigated by the chosen antioxidant. |
Data Presentation
Table 1: Hypothetical Dose-Dependent Protective Effect of N-acetylcysteine (NAC) on this compound-Induced Cytotoxicity in a Non-Target Cell Line (e.g., Normal Human Fibroblasts)
| This compound Concentration (µM) | NAC Concentration (mM) | Cell Viability (%) |
| 50 | 0 | 45 ± 5 |
| 50 | 1 | 60 ± 6 |
| 50 | 5 | 85 ± 4 |
| 50 | 10 | 95 ± 3 |
Data are presented as mean ± standard deviation and are for illustrative purposes.
Table 2: Hypothetical IC50 Values of this compound in Target vs. Non-Target Cells with and without NAC Co-treatment
| Cell Line | Treatment | IC50 (µM) |
| Osteosarcoma (Target) | This compound alone | 25 |
| Osteosarcoma (Target) | This compound + 5 mM NAC | 35 |
| Normal Human Fibroblasts (Non-Target) | This compound alone | 60 |
| Normal Human Fibroblasts (Non-Target) | This compound + 5 mM NAC | >100 |
Data are for illustrative purposes.
Experimental Protocols
MTT Cytotoxicity Assay
This protocol provides a general framework for assessing cell viability based on the metabolic activity of cells.
Materials:
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Cell culture medium
-
This compound and any mitigating agents (e.g., NAC)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
For mitigation experiments, prepare solutions of this compound with the desired concentrations of the mitigating agent (e.g., NAC).
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.
Materials:
-
96-well cell culture plates
-
Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions)
-
Cell culture medium
-
This compound and any mitigating agents
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells as described in the MTT assay protocol.
-
Compound Treatment: Treat cells with this compound and any mitigating agents as described above. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Sample Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture from the kit.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 15-30 minutes), protected from light.
-
Data Acquisition: Measure the absorbance at the wavelength specified by the manufacturer (commonly 490 nm).
Intracellular ROS Measurement
This protocol uses the fluorescent probe DCFH-DA to measure intracellular ROS levels.
Materials:
-
96-well black, clear-bottom cell culture plates
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)
-
HBSS (Hank's Balanced Salt Solution) or other suitable buffer
-
Cell culture medium
-
This compound
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate.
-
Compound Treatment: Treat cells with this compound for the desired time.
-
Cell Staining:
-
Remove the treatment medium and wash the cells with warm HBSS.
-
Add DCFH-DA solution (typically 10-20 µM in HBSS) to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Data Acquisition:
-
Wash the cells again with HBSS to remove excess probe.
-
Add HBSS or medium back to the wells.
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity and mitigation.
Caption: this compound-induced cytotoxicity pathway and point of antioxidant intervention.
Caption: Troubleshooting logic for mitigating this compound's off-target cytotoxicity.
References
- 1. N-Acetyl-L-Cysteine Affords Protection against Lead-Induced Cytotoxicity and Oxidative Stress in Human Liver Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Effect of N-Acetylcysteine on Cisplatin Toxicity: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Efficacy of Saucerneol and Other Lignans
For the attention of researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the biological efficacy of Saucerneol against other prominent lignans. This document synthesizes experimental data on their anti-inflammatory, anticancer, and neuroprotective activities, presenting quantitative data in structured tables, detailing experimental methodologies, and illustrating key signaling pathways.
Introduction to Lignans
Lignans are a diverse group of polyphenolic compounds found in plants, known for their wide range of biological activities. Among these, this compound, a tetrahydrofuran-type sesquilignan, has garnered interest for its therapeutic potential. This guide compares the efficacy of this compound with other well-researched lignans, namely Honokiol, Magnolol, and Secoisolariciresinol (SECO), to provide a comprehensive overview for research and development purposes.
Section 1: Comparative Efficacy Data
The following tables summarize the available quantitative data on the anti-inflammatory, anticancer, and neuroprotective efficacy of this compound and other selected lignans. The data is presented as IC50 values, which represent the concentration of a compound required to inhibit a specific biological process by 50%.
Table 1: Anti-Inflammatory Activity - Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Lignan (B3055560) | IC50 (µM) | Reference |
| This compound D | Data not available; reported to suppress LPS-induced NO production | [1] |
| Honokiol | ~23 | [2] |
| Magnolol | ~17 | [2] |
| Secoisolariciresinol Diglucoside (SDG) | >50 (did not significantly alter expression of NF-κB targets) | [3] |
Note: While a specific IC50 value for this compound D's inhibition of NO production is not available in the reviewed literature, its ability to suppress this key inflammatory mediator has been documented[1].
Table 2: Anticancer Activity - Cytotoxicity (IC50 in µM) in Various Cancer Cell Lines
| Lignan | Cell Line | IC50 (µM) | Reference |
| This compound | MG63 (Osteosarcoma) | Not specified; exhibits toxicity | [4] |
| SJSA-1 (Osteosarcoma) | Not specified; exhibits toxicity | [4] | |
| Honokiol | Raji (Blood Cancer) | 0.092 | [5] |
| HNE-1 (Nasopharyngeal Cancer) | 144.71 | [5] | |
| RKO (Colorectal Carcinoma) | 12.47 µg/mL (~46.8 µM) | [6] | |
| SW480 (Colorectal Carcinoma) | 12.98 µg/mL (~48.7 µM) | [6] | |
| LS180 (Colorectal Carcinoma) | 11.16 µg/mL (~41.9 µM) | [6] | |
| SKOV3 (Ovarian Cancer) | ~50 | [7] | |
| Caov-3 (Ovarian Cancer) | ~50 | [7] | |
| Magnolol | GBC-SD (Gallbladder Cancer) | 20.5 ± 6.8 | [8] |
| SGC-996 (Gallbladder Cancer) | 14.9 ± 5.3 | [8] | |
| HCC827 (NSCLC) | >50 | [9] | |
| H1975 (NSCLC) | >50 | [9] | |
| H460 (NSCLC) | >50 | [9] | |
| Secoisolariciresinol Diglucoside (SDG) | HT-29 (Colon Cancer) | 75.58 µg/ml (72h) | [10] |
| PA-1 (Ovarian Cancer) | 57.49 µg/ml (72h) | [10] |
Section 2: Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Assay for Cell Viability and Cytotoxicity
This protocol is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Protocol for Adherent Cells:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test lignan (e.g., this compound, Honokiol) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition: After the incubation period, remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO2, allowing the MTT to be metabolized to formazan.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay measures the anti-inflammatory potential of a compound by quantifying its ability to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Principle: The production of NO is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test lignan for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include a negative control (no LPS) and a positive control (LPS without the test compound).
-
Incubation: Incubate the plate for 24 hours.
-
Griess Reaction: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Absorbance Measurement: After a 10-15 minute incubation at room temperature in the dark, measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-only control. The IC50 value is then calculated.
Section 3: Signaling Pathways and Mechanisms of Action
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound in its anti-inflammatory and anticancer activities.
Anti-Inflammatory Signaling Pathway of this compound D
Caption: Anti-inflammatory mechanism of this compound D.
Anticancer Signaling Pathway of this compound
Caption: Anticancer mechanism of this compound.
Conclusion
This comparative guide highlights the potent biological activities of this compound and other selected lignans. While direct quantitative comparisons of efficacy are limited by the availability of standardized experimental data, the existing evidence suggests that this compound possesses significant anti-inflammatory and anticancer properties, with distinct mechanisms of action involving the modulation of key signaling pathways such as Syk, Nrf2/HO-1, and JAK2/STAT3. Honokiol and Magnolol have been more extensively studied in vitro, providing a wealth of IC50 data across numerous cancer cell lines. Secoisolariciresinol also demonstrates noteworthy anti-inflammatory and cytotoxic effects. Further head-to-head studies under standardized conditions are warranted to definitively establish the comparative efficacy of these promising natural compounds for therapeutic development.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of naturally occurring flavonoids on nitric oxide production in the macrophage cell line RAW 264.7 and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent advancement in the anticancer efficacy of the natural flavonoid scutellarin: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Secoisolariciresinol diglucoside is a blood-brain barrier protective and anti-inflammatory agent: implications for neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Secoisolariciresinol diglucoside is a blood-brain barrier protective and anti-inflammatory agent: implications for neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Secoisolariciresinol diglucoside attenuates neuroinflammation and cognitive impairment in female Alzheimer’s disease mice via modulating gut microbiota metabolism and GPER/CREB/BDNF pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Comparative Analysis of Saucerneol and Methotrexate in Osteosarcoma Treatment
A Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of Saucerneol, a novel natural compound, and Methotrexate (B535133), a conventional chemotherapeutic agent, for the treatment of osteosarcoma. It is intended for researchers, scientists, and drug development professionals, offering a summary of preclinical data, detailed experimental methodologies, and visualizations of molecular pathways to support further research and development.
Quantitative Performance Analysis
The efficacy of this compound and Methotrexate has been evaluated in various preclinical models. The following tables summarize key quantitative data from studies on human osteosarcoma cell lines.
Table 1: In Vitro Cytotoxicity (IC50)
The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability. Lower values indicate higher potency.
| Drug | Cell Line | IC50 (µM) | Exposure Time (h) | Assay Method |
| This compound | U2OS | 15.68[1] | 48 | MTT |
| MG-63 | 25.34[1] | 48 | MTT | |
| Methotrexate | U2OS | ~10-20¹ | 72 | MTT / CCK-8 |
| MG-63 | ~10-20¹ | 72 | MTT / CCK-8 |
¹Note: The IC50 values for Methotrexate in osteosarcoma cell lines can vary significantly in the literature based on the specific cell strain and development of chemoresistance.[2][3][4] The values presented are representative estimates for moderately sensitive cells.
Table 2: Induction of Apoptosis in U2OS Cells
This table compares the ability of each compound to induce programmed cell death (apoptosis) in the U2OS osteosarcoma cell line.
| Treatment | Concentration (µM) | Apoptotic Cells (%) | Method |
| Control | - | 1.8[1] | Annexin V/PI Staining |
| This compound | 10 | 18.4[1] | Annexin V/PI Staining |
| 20 | 36.2[1] | Annexin V/PI Staining | |
| Methotrexate | Data not available for direct comparison under identical study conditions. |
Table 3: In Vivo Tumor Growth Inhibition (U2OS Xenograft Model)
This table presents data from a mouse xenograft model, where human U2OS osteosarcoma cells were implanted to form tumors.
| Treatment Group | Dosage | Mean Tumor Volume (mm³) at Day 21 | Mean Tumor Weight (g) at Day 21 |
| Control (Vehicle) | - | ~1800[1] | ~1.5[1] |
| This compound | 5 mg/kg | ~600[1] | ~0.5[1] |
| Methotrexate | Data not available for direct comparison under identical study conditions. |
Mechanisms of Action and Signaling Pathways
This compound and Methotrexate exert their anti-cancer effects through fundamentally different molecular pathways.
This compound: Inhibition of the PI3K/Akt/mTOR Signaling Pathway
Recent studies have demonstrated that this compound induces apoptosis and inhibits the proliferation of osteosarcoma cells by suppressing the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[1] This pathway is a crucial regulator of cell survival, growth, and proliferation and is frequently hyperactivated in osteosarcoma, contributing to its pathogenesis and chemoresistance.[5] By inhibiting key components of this cascade, this compound effectively halts cell cycle progression and promotes programmed cell death.[1]
Caption: this compound inhibits the PI3K/Akt/mTOR pathway to induce apoptosis.
Methotrexate: Dihydrofolate Reductase Inhibition
Methotrexate is a classical antimetabolite that functions as a folic acid antagonist. It competitively binds to and inhibits dihydrofolate reductase (DHFR), an enzyme critical for converting dihydrofolate to tetrahydrofolate. Tetrahydrofolate is essential for the synthesis of purines and pyrimidines, the fundamental building blocks of DNA and RNA. By disrupting DNA synthesis and repair, Methotrexate induces S-phase cell cycle arrest and subsequent apoptosis in rapidly dividing cancer cells.
References
- 1. This compound Inhibits the Growth, Migration, and Invasion of Osteosarcoma Cells In Vitro and Prevents Metastasis‐Associated Osteolysis Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enrichment of osteosarcoma stem cells by chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. miR-192 enhances sensitivity of methotrexate drug to MG-63 osteosarcoma cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PI3K/Akt signaling in osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piceatannol Suppresses the Proliferation and Induced Apoptosis of Osteosarcoma Cells Through PI3K/AKT/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Saucerneol's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Saucerneol's performance with other alternatives, supported by experimental data. We delve into the cross-validation of its mechanism of action across different biological systems, offering a comprehensive overview for advancing research and development.
This compound (B3030236), a lignan (B3055560) isolated from Saururus chinensis, has garnered significant attention for its therapeutic potential, primarily attributed to its anti-inflammatory and anti-cancer properties. This guide synthesizes findings on its mechanism of action across various biological systems and compares its efficacy with other compounds targeting similar pathways.
Mechanism of Action: A Multi-pronged Approach
This compound exerts its biological effects through the modulation of several key signaling pathways, demonstrating a consistent mechanism across different cell types and disease models. The primary pathways affected are the NF-κB, MAPK, and JAK2/STAT3 signaling cascades. Furthermore, this compound has been shown to induce apoptosis and exhibit antioxidant effects.
Anti-inflammatory Activity
This compound's anti-inflammatory properties have been observed in various models, including lipopolysaccharide (LPS)-stimulated macrophages and mast cells, as well as in an ovalbumin-induced asthma mouse model.[1]
-
Inhibition of NF-κB Pathway: this compound F has been shown to inhibit nitric oxide (NO) production by reducing the expression of inducible nitric oxide synthase (iNOS) in LPS-stimulated RAW264.7 macrophages. This is achieved by blocking the activation of NF-κB, a key transcription factor for pro-inflammatory genes.[2] The mechanism involves the suppression of IκBα phosphorylation and degradation, which prevents the nuclear translocation of the p65 subunit of NF-κB.
-
Modulation of MAPK Pathway: this compound F also attenuates the activation of mitogen-activated protein kinases (MAPKs), including ERK1/2, p38, and JNK, in LPS-stimulated macrophages.[2] In mast cells, this compound F inhibits the phosphorylation of MAPKs, which in turn suppresses the generation of eicosanoids like prostaglandin (B15479496) D2 (PGD2) and leukotriene C4 (LTC4).[3]
-
Suppression of Syk Kinase: In bone marrow-derived mast cells, this compound D was found to suppress the phosphorylation of Syk kinase, a critical upstream signaling molecule in the degranulation and release of inflammatory mediators.[4]
Anti-cancer Activity
In the context of cancer, this compound has demonstrated efficacy in osteosarcoma cells by inducing apoptosis and inhibiting cell migration and invasion.[5][6]
-
Inhibition of JAK2/STAT3 Pathway: A key mechanism in its anti-osteosarcoma effect is the inhibition of the JAK2/STAT3 signaling pathway.[5][6] This pathway is often constitutively activated in cancer cells and plays a crucial role in cell proliferation, survival, and metastasis.
-
Induction of Apoptosis: this compound induces mitochondrial-dependent apoptosis, characterized by the disruption of mitochondrial membrane potential and an increase in reactive oxygen species (ROS).[5][6] It also triggers the cleavage of PARP and reduces the expression of anti-apoptotic proteins.[5][6]
Antioxidant Effects
This compound D has been shown to possess antioxidant properties by inducing the expression of heme oxygenase-1 (HO-1), a potent antioxidant enzyme.[1] This induction leads to a decrease in ROS and an increase in the levels of superoxide (B77818) dismutase and glutathione (B108866) in lung tissues in an asthma model.[1]
Comparative Analysis with Alternative Compounds
To provide a broader perspective, this section compares this compound with other natural compounds that target similar signaling pathways and are recognized for their anti-inflammatory and anti-cancer activities.
Table 1: Comparison of IC50 Values for Inhibition of NO Production in Macrophages
| Compound | Cell Line | Stimulant | IC50 (µM) | Reference |
| This compound F | RAW264.7 | LPS | ~10 | [2] |
| Curcumin | RAW264.7 | LPS | ~5-10 | [7] |
| Resveratrol | RAW264.7 | LPS | ~25 | [8] |
| Eugenol | RAW264.7 | LPS | ~50 |
Table 2: Comparison of Inhibitory Effects on NF-κB Activation
| Compound | Assay | Cell Line | Effect | Reference |
| This compound F | Luciferase Reporter | RAW264.7 | Dose-dependent inhibition of NF-κB promoter activity | [2] |
| BAT3 (Curcumin analogue) | Luciferase Reporter | L929sA | Potent NF-κB inhibition (IC50 ~6 µM) | [9] |
| Parthenolide | EMSA | Jurkat | Inhibition of NF-κB/DNA binding | [10] |
Table 3: Comparison of Effects on Cancer Cell Viability
| Compound | Cell Line | Effect | Mechanism | Reference |
| This compound | MG63, SJSA-1 (Osteosarcoma) | Induces apoptosis, inhibits migration | Inhibition of JAK2/STAT3 pathway | [5][6] |
| Panaxadiol (B190476) | PANC-1, Patu8988 (Pancreatic) | Induces apoptosis, inhibits proliferation | Down-regulation of JAK2/STAT3 pathway | [11] |
| Celastrol (B190767) | Ovarian cancer cells | Induces apoptosis, cell cycle arrest | Inhibition of Pin1, down-regulation of Cyclin D1 | [12] |
| Eugenol | MCF-7, MDA-MB-231 (Breast) | Induces apoptosis | Increased ROS, Bax expression | [13] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
References
- 1. Antioxidant and antiasthmatic effects of this compound D in a mouse model of airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound F, a new lignan, inhibits iNOS expression via MAPKs, NF-κB and AP-1 inactivation in LPS-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound F, a New Lignan Isolated from Saururus chinensis, Attenuates Degranulation via Phospholipase Cγ 1 Inhibition and Eicosanoid Generation by Suppressing MAP Kinases in Mast Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound D inhibits eicosanoid generation and degranulation through suppression of Syk kinase in mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Inhibits the Growth, Migration, and Invasion of Osteosarcoma Cells In Vitro and Prevents Metastasis‐Associated Osteolysis Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Inhibits the Growth, Migration, and Invasion of Osteosarcoma Cells In Vitro and Prevents Metastasis-Associated Osteolysis Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Role of Plant-Derived Active Constituents in Cancer Treatment and Their Mechanisms of Action [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Naturally occurring NF-kappaB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of JAK2/STAT3 signaling pathway by panaxadiol limits the progression of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent Trends in anti-tumor mechanisms and molecular targets of celastrol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Comparative Analysis of the Antioxidant Potential of Saucerneol and Vitamin C
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antioxidant properties of Saucerneol (B3030236), a lignan (B3055560) found in the plant genus Saururus, and L-ascorbic acid (Vitamin C), a well-established antioxidant benchmark. This comparison focuses on their mechanisms of action and available experimental data to inform research and development in the fields of oxidative stress and antioxidant therapeutics.
Executive Summary
Vitamin C is a potent, water-soluble antioxidant that directly scavenges a wide array of reactive oxygen species (ROS) and reactive nitrogen species (RNS). It also plays a crucial role in regenerating other antioxidants, such as Vitamin E. Its antioxidant capacity is well-documented with extensive quantitative data from various in vitro assays.
Quantitative Antioxidant Activity
A direct comparison of the 50% inhibitory concentration (IC50) values for pure this compound and Vitamin C from the same study is not available in the current body of literature. However, to provide a benchmark, a range of reported IC50 values for Vitamin C in common antioxidant assays is presented below.
| Antioxidant | Assay | IC50 Value (µg/mL) | Reference |
| Vitamin C | DPPH | 2.26 - 43.2 | [1][2] |
| ABTS | 15.12 - 127.7 | [3][4] | |
| This compound | DPPH | Data Not Available | |
| ABTS | Data Not Available |
Note: The IC50 values for Vitamin C can vary significantly depending on the specific experimental conditions, including the solvent, pH, and concentration of the radical solution. The absence of IC50 data for pure this compound in the reviewed literature prevents a direct quantitative comparison of its radical scavenging efficacy against Vitamin C. One study reported a DPPH IC50 value of 108.70 µg/mL for an optimal formulation containing extracts of Spatholobus littoralis Hassk. and Sauropus androgynus L. (a source of this compound), but this does not represent the activity of the isolated compound.
Mechanisms of Antioxidant Action
The antioxidant mechanisms of Vitamin C and this compound differ significantly. Vitamin C acts as a direct antioxidant, while this compound functions as an indirect antioxidant by upregulating endogenous defense systems.
Vitamin C: Direct Radical Scavenging
Vitamin C is a powerful reducing agent and readily donates electrons to neutralize a wide variety of reactive species, including superoxide (B77818) radicals, hydroxyl radicals, and peroxyl radicals. This direct scavenging activity prevents these damaging molecules from reacting with cellular components like lipids, proteins, and DNA. Furthermore, Vitamin C can regenerate the oxidized form of Vitamin E, another crucial lipid-soluble antioxidant, thereby contributing to the overall antioxidant network within the body.
This compound: Indirect Antioxidant via Nrf2/HO-1 Pathway Induction
This compound's antioxidant effect is primarily mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under conditions of oxidative stress, this compound promotes the translocation of Nrf2 into the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. One of the key target genes is HMOX1, which codes for Heme Oxygenase-1 (HO-1).
The induction of HO-1 by this compound leads to the degradation of pro-oxidant heme into biliverdin, free iron, and carbon monoxide. Biliverdin is subsequently converted to bilirubin, a potent antioxidant. This cascade of events ultimately results in a reduction of cellular ROS levels and an enhancement of the endogenous antioxidant capacity by increasing the levels of enzymes such as SOD and glutathione[5][6].
Signaling Pathways
The following diagrams illustrate the distinct antioxidant signaling pathways of Vitamin C and this compound.
Direct radical scavenging by Vitamin C.
Indirect antioxidant action of this compound via the Nrf2/HO-1 pathway.
Experimental Protocols
Standardized in vitro assays are crucial for determining and comparing the antioxidant potential of various compounds. The following are detailed methodologies for the DPPH and ABTS radical scavenging assays, which are commonly used to assess antioxidant capacity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
Principle: DPPH is a stable free radical with a deep violet color in solution, showing a maximum absorbance at approximately 517 nm. In the presence of an antioxidant that can donate an electron or hydrogen atom, the DPPH radical is reduced to DPPH-H (a non-radical), resulting in a color change from violet to yellow. The decrease in absorbance is proportional to the radical scavenging activity of the antioxidant.
Procedure:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent such as methanol (B129727) or ethanol (B145695). The solution should be freshly prepared and protected from light.
-
Preparation of Test Samples: Dissolve the test compound (this compound or Vitamin C) and a positive control (typically Vitamin C or Trolox) in the same solvent to prepare a series of concentrations.
-
Reaction Mixture: In a 96-well microplate or cuvettes, add a specific volume of the test sample or standard to a defined volume of the DPPH working solution. A blank containing only the solvent and DPPH solution is also prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer or microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).
Principle: ABTS is oxidized by potassium persulfate to generate the ABTS•+ radical cation, which is a blue-green chromophore with a characteristic absorbance at 734 nm. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance is proportional to the antioxidant's scavenging capacity.
Procedure:
-
Preparation of ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Preparation of ABTS•+ Working Solution: Before use, dilute the stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Samples: Prepare a series of concentrations of the test compound and a positive control (e.g., Trolox or Vitamin C).
-
Reaction Mixture: Add a specific volume of the test sample or standard to a defined volume of the ABTS•+ working solution.
-
Incubation: Incubate the reaction mixtures at room temperature for a specific time (e.g., 6 minutes).
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.
-
IC50 Determination: The IC50 value is determined from the plot of scavenging percentage against the concentration of the antioxidant.
Experimental Workflow
The following diagram outlines a general workflow for the in vitro assessment of the antioxidant potential of a test compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant and antiasthmatic effects of this compound D in a mouse model of airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Comparative Guide to the Validation of Saucerneol's Effect on STAT3 Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Saucerneol's inhibitory effect on Signal Transducer and Activator of Transcription 3 (STAT3) phosphorylation against other known inhibitors. It includes detailed experimental methodologies and supporting data to facilitate objective evaluation and further research.
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor involved in numerous cellular processes, including proliferation, survival, and differentiation.[1] Its persistent activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[2][3] Natural compounds have emerged as a promising source of STAT3 inhibitors.[4] Among these, this compound, a lignan (B3055560) isolated from Saururus chinensis, has demonstrated notable anti-cancer properties by modulating the STAT3 signaling pathway.[5]
A recent study has shown that this compound inhibits the Janus kinase 2 (JAK2)/STAT3 pathway in human osteosarcoma cell lines (MG63 and SJSA-1).[5] This inhibition leads to a reduction in STAT3 phosphorylation, which in turn induces apoptosis, suppresses cell migration and invasion, and mitigates metastasis-associated bone degradation ex vivo.[5]
Comparative Analysis of STAT3 Phosphorylation Inhibitors
This compound's activity can be benchmarked against a range of other natural and synthetic compounds known to inhibit STAT3 phosphorylation. The following table summarizes key characteristics and findings for a selection of these inhibitors.
| Inhibitor | Type | Mechanism of Action on STAT3 Pathway | Key Findings on STAT3 Phosphorylation | Model System(s) |
| This compound | Natural Lignan | Inhibits the JAK2/STAT3 pathway.[5] | Decreased STAT3 phosphorylation.[5] | Human Osteosarcoma Cells (MG63, SJSA-1)[5] |
| Curcumin | Natural Polyphenol | Inhibits STAT3 phosphorylation; acts on numerous signaling molecules.[6] | Inhibits constitutive and IL-6-inducible STAT3 phosphorylation.[6][7] | Multiple Myeloma, Melanoma, Lung, Breast Cancer Cells[6][7] |
| Resveratrol | Natural Polyphenol | Suppresses STAT3 signaling; critical molecular target for its anti-cancer effects.[8] | Inhibits STAT3 activity, with effects comparable to the JAK-specific inhibitor AG490.[8][9] | Ovarian Cancer Cells (OVCAR-3, CAOV-3)[8] |
| Sclareol | Natural Diterpene | Interacts with STAT3 and attenuates its phosphorylation.[2] | Suppressed STAT3 phosphorylation, impeding IL-6-induced modulation.[2] | Breast Cancer Cells (MCF-7)[2] |
| Chrysoeriol (B190785) | Natural Flavonoid | Inhibits STAT3 phosphorylation, potentially by binding to the upstream kinase Src.[10] | Dose-dependently inhibited the phosphorylation of STAT3.[10] | Melanoma Cells (A375, B16F10)[10] |
| FLLL32 | Synthetic | Small molecule inhibitor designed to target STAT3. | Effectively inhibited phosphorylation of STAT3 without impacting STAT1/STAT2.[11] | Breast and Pancreatic Cancer Cells[11] |
| Stattic | Synthetic | Small molecule inhibitor that targets the STAT3 SH2 domain.[3][12] | Decreased tumor growth by inhibiting STAT3.[3] | Medulloblastoma Mouse Model[3] |
Experimental Protocols and Methodologies
The validation of STAT3 phosphorylation inhibition is predominantly achieved through Western Blotting. This technique allows for the specific detection and quantification of both total STAT3 and its phosphorylated form (p-STAT3).
Key Experimental Method: Western Blotting for p-STAT3
This protocol provides a standard procedure for assessing the levels of phosphorylated STAT3 (specifically p-STAT3 Tyr705) in cell lysates following treatment with an inhibitor like this compound.
1. Cell Culture and Treatment:
-
Plate cells (e.g., MG63 osteosarcoma cells) at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (or other inhibitors) for a predetermined duration (e.g., 24 hours). Include a vehicle-treated control group (e.g., DMSO).
-
For positive control, stimulate a separate batch of untreated cells with a known STAT3 activator like Interleukin-6 (IL-6) for a short period (e.g., 15-30 minutes) before harvesting.[2][13]
2. Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells on ice using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.
-
Determine the protein concentration of each lysate using a standard method, such as the bicinchoninic acid (BCA) assay.
3. SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for all samples and denature by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or Bovine Serum Albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (e.g., anti-p-STAT3 Tyr705).
-
Wash the membrane to remove unbound primary antibody.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane.
5. Detection and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total STAT3 and a loading control protein (e.g., β-actin or GAPDH).
-
Quantify the band intensities using densitometry software. The level of STAT3 phosphorylation is typically presented as the ratio of p-STAT3 to total STAT3.
Alternative Validation Technologies
While Western Blotting is a gold standard, other methods offer different advantages for screening and validation.
| Method | Principle | Throughput | Key Advantages |
| Meso Scale Discovery (MSD) Assay | Electro-chemiluminescence detection of p-STAT3 in cell extracts.[14][15] | High | Quantitative, high sensitivity, wide dynamic range, and amenable to high-throughput screening.[14][15] |
| Fluorescent Imaging Analysis | Monitors the nuclear translocation of p-STAT3 in activated cells using immunocytochemistry.[5][14] | Medium-High | Provides spatial information (cellular localization) and can be used for high-content screening.[14] |
| BRET-based Biosensor | Bioluminescence Resonance Energy Transfer (BRET) sensor to monitor STAT3 dimerization in real-time in live cells.[16] | High | Allows for dynamic monitoring of STAT3 activation in living cells; suitable for high-throughput screening of inhibitors.[16] |
Visualizations
Signaling Pathway and Experimental Workflow
References
- 1. scbt.com [scbt.com]
- 2. STAT3-mediated Apoptotic-enhancing Function of Sclareol Against Breast Cancer Cells and Cell Sensitization to Cyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural STAT3 Inhibitors for Cancer Treatment: A Comprehensive Literature Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Inhibits the Growth, Migration, and Invasion of Osteosarcoma Cells In Vitro and Prevents Metastasis-Associated Osteolysis Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liposome Delivery of Natural STAT3 Inhibitors for the Treatment of Cancer [wap.hapres.com]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of STAT3 signaling as critical molecular event in resveratrol-suppressed ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of potent small-molecule inhibitors of STAT3 with anti-inflammatory properties in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of STAT3 signaling contributes to the anti-melanoma effects of chrysoeriol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dimeric natural product panepocyclinol A inhibits STAT3 via di-covalent modification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Development and utilization of activated STAT3 detection assays for screening a library of secreted proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mesoscale.com [mesoscale.com]
- 16. Dynamic monitoring of STAT3 activation in live cells using a novel STAT3 Phospho-BRET sensor - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Synergistic Effects of Natural Compounds with Chemotherapy Drugs: A Comparative Guide
Introduction
The combination of natural compounds with conventional chemotherapy agents represents a promising strategy in cancer therapy. This approach aims to enhance the efficacy of chemotherapeutics, overcome drug resistance, and potentially reduce treatment-related toxicity. While research into the specific synergistic effects of Saucerneol with chemotherapy drugs is still emerging, extensive studies on other natural compounds like Curcumin and Quercetin have provided a solid framework for evaluating such combinations. This guide provides a comparative overview of the synergistic effects of these well-documented natural compounds with commonly used chemotherapy drugs, Cisplatin (B142131) and Doxorubicin (B1662922), supported by experimental data and methodologies.
Synergistic Effects on Cancer Cell Viability
The synergistic effect of a combination therapy is often first assessed by its ability to reduce cancer cell viability more effectively than either agent alone. This is typically quantified by the half-maximal inhibitory concentration (IC50), with a lower IC50 value indicating greater potency. The Combination Index (CI) is then calculated to determine the nature of the interaction (synergism, addition, or antagonism).
Table 1: Comparison of IC50 Values for Natural Compounds in Combination with Chemotherapy Drugs
| Cell Line | Natural Compound | Chemotherapy Drug | IC50 (Monotherapy) | IC50 (Combination Therapy) | Combination Index (CI) |
| MCF-7 (Breast Cancer) | Curcumin | Doxorubicin | Not Specified | Decreased | Synergistic |
| MDA-MB-231 (Breast Cancer) | Curcumin | Doxorubicin | Not Specified | Decreased | Synergistic |
| MCF-7 (Breast Cancer) | Lupeol | Doxorubicin | 42.55 µM (Lupeol), Not Specified (Doxorubicin) | Not Specified | Synergistic |
| MDA-MB-231 (Breast Cancer) | Lupeol | Doxorubicin | 62.24 µM (Lupeol), Not Specified (Doxorubicin) | Not Specified | Synergistic |
| CAOV3 (Ovarian Cancer) | Curcumin | Cisplatin | Not Specified | Not Specified | Synergistic |
| SKOV3 (Ovarian Cancer) | Curcumin | Cisplatin | Not Specified | Not Specified | Synergistic |
| CAOV3 (Ovarian Cancer) | Quercetin | Cisplatin | Not Specified | Not Specified | Synergistic |
| SKOV3 (Ovarian Cancer) | Quercetin | Cisplatin | Not Specified | Not Specified | Synergistic |
| H460 (Non-small cell lung cancer) | Curcumin | Cisplatin | Not Specified | Not Specified | Synergistic |
Note: Specific IC50 values for combination therapies were not always available in the provided search results, but the synergistic effect leading to a decrease in IC50 was consistently reported.
Enhancement of Apoptosis
A key mechanism through which natural compounds can synergize with chemotherapy is by enhancing apoptosis, or programmed cell death, in cancer cells. This is often measured by flow cytometry analysis of cells stained with Annexin V and propidium (B1200493) iodide (PI) or by observing the cleavage of key apoptotic proteins like PARP and caspases.
Table 2: Enhancement of Apoptosis by Combination Therapies
| Cell Line | Natural Compound | Chemotherapy Drug | Key Apoptotic Markers |
| H460 (NSCLC) | Curcumin | Cisplatin | Increased superoxide (B77818) anion, Bcl-2 degradation, increased apoptosis[1] |
| MCF-7 (Breast Cancer) | Lupeol | Doxorubicin | Increased apoptosis[2] |
| MDA-MB-231 (Breast Cancer) | Lupeol | Doxorubicin | Increased apoptosis[2] |
| Breast Cancer Cells | Curcumin | Paclitaxel | Increased p53, activation of caspases-3, 7, 8, and 9, PARP cleavage, cytochrome c release[3] |
| HCT-116 & Caco-2 (Colorectal Cancer) | Quercetin | 5-Fluorouracil | Increased p53, Bcl-2, and Bax expression; 8.1-fold increase in apoptosis with combination vs. control[4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for assessing cell viability and apoptosis.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Treatment: Cells are treated with the natural compound alone, the chemotherapy drug alone, or a combination of both at various concentrations for a specified period (e.g., 24, 48, or 72 hours). Control wells receive only the vehicle.
-
MTT Addition: After the treatment period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial reductase convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is calculated as a percentage of the control. IC50 values are determined from dose-response curves. The Combination Index (CI) is calculated using software like CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Cells are seeded and treated with the compounds as described for the cell viability assay.
-
Cell Harvesting: After treatment, both adherent and floating cells are collected, washed with cold PBS (phosphate-buffered saline).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol, typically for 15 minutes in the dark.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: The percentage of apoptotic cells in each treatment group is quantified and compared.
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of natural compounds with chemotherapy often involve the modulation of multiple signaling pathways that regulate cell survival, proliferation, and apoptosis.
General Workflow for Assessing Synergy
Caption: A general experimental workflow for assessing drug synergy.
Curcumin and Cisplatin Synergy Pathway
Curcumin has been shown to sensitize cancer cells to cisplatin through various mechanisms, including the generation of reactive oxygen species (ROS) and the subsequent degradation of the anti-apoptotic protein Bcl-2.[1] It can also down-regulate Flap endonuclease 1 (FEN1), an enzyme involved in DNA repair, thereby preventing cancer cells from repairing the DNA damage caused by cisplatin.[5]
Caption: Curcumin enhances Cisplatin-induced apoptosis.
Doxorubicin Synergy Pathway
Natural compounds can also potentiate the effects of Doxorubicin. For instance, some compounds can increase the intracellular accumulation of Doxorubicin in cancer cells.[6] They can also synergistically induce apoptosis through the mitochondrial-dependent pathway, characterized by the loss of mitochondrial membrane potential.[6]
Caption: Natural compounds enhance Doxorubicin's effects.
The combination of natural compounds with conventional chemotherapy holds significant promise for improving cancer treatment outcomes. As demonstrated with Curcumin and Quercetin, these compounds can synergistically enhance the cytotoxic and pro-apoptotic effects of drugs like Cisplatin and Doxorubicin. The mechanisms underlying this synergy are multifaceted, often involving the modulation of key signaling pathways related to cell survival, DNA repair, and apoptosis. While direct evidence for this compound's synergistic activity is currently limited, the established methodologies and observed mechanisms from other natural compounds provide a robust blueprint for future investigations into its potential as a valuable component of combination cancer therapy. Further preclinical and clinical studies are essential to validate these findings and translate them into effective therapeutic strategies.
References
- 1. Curcumin sensitizes lung cancer cells to cisplatin-induced apoptosis through superoxide anion-mediated Bcl-2 degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lupeol synergizes with doxorubicin to induce anti-proliferative and apoptotic effects on breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Curcumin increases breast cancer cell sensitivity to cisplatin by decreasing FEN1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic breast cancer suppression efficacy of doxorubicin by combination with glycyrrhetinic acid as an angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Saucerneol's Anti-inflammatory Properties: A Comparative Guide
This guide provides an objective comparison of the anti-inflammatory properties of Saucerneol with established anti-inflammatory agents, Dexamethasone and Indomethacin. The information is intended for researchers, scientists, and drug development professionals, presenting supporting experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
Quantitative Comparison of Anti-inflammatory Activity
The following tables summarize the available quantitative data on the inhibitory effects of this compound D, this compound F, Dexamethasone, and Indomethacin on key inflammatory mediators. Data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit a biological process by 50%. All studies cited utilized lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells as the in vitro model for inflammation.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound | IC50 (µM) | Source |
| This compound D | 2.62 | [1] |
| This compound F | Dose-dependent inhibition | [2] |
| Dexamethasone | ~7.9 (converted from 34.60 µg/mL) | |
| Indomethacin | 56.8 |
Table 2: Inhibition of Pro-inflammatory Cytokine Production
| Compound | IC50 (µM) - TNF-α | IC50 (µM) - IL-6 | Source |
| This compound D | Significant suppression (IC50 not specified) | Significant suppression (IC50 not specified) | [3] |
| This compound F | Dose-dependent suppression of transcription (IC50 not specified) | Dose-dependent suppression of transcription (IC50 not specified) | [4] |
| Dexamethasone | Not specified | Not specified | |
| Indomethacin | 143.7 | Data not available |
Note: While studies confirm that this compound D and F inhibit the production of TNF-α and IL-6, specific IC50 values were not available in the reviewed literature.[3][4]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Nitric Oxide (NO) Assay
This protocol outlines the determination of nitric oxide production by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.
Cell Culture and Treatment:
-
Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with varying concentrations of the test compound (this compound, Dexamethasone, or Indomethacin) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce an inflammatory response.
Nitrite Quantification:
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each supernatant sample in a new 96-well plate.
-
Incubate the plate at room temperature for 10 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.
-
The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control group.
Cytokine Quantification (ELISA)
This protocol describes the quantification of pro-inflammatory cytokines, such as TNF-α and IL-6, in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
Sample Collection:
-
Following the cell culture and treatment protocol described for the NO assay, collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any cellular debris.
ELISA Procedure (General Steps):
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α or anti-IL-6 antibody) and incubate overnight.
-
Wash the plate to remove unbound antibody.
-
Block the plate with a blocking buffer (e.g., BSA in PBS) to prevent non-specific binding.
-
Add the collected cell culture supernatants and standards of known cytokine concentrations to the wells and incubate.
-
Wash the plate to remove unbound proteins.
-
Add a detection antibody conjugated to an enzyme (e.g., biotinylated anti-cytokine antibody).
-
Wash the plate and add a substrate for the enzyme (e.g., streptavidin-HRP followed by TMB substrate).
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentration in the samples based on the standard curve.
Western Blot Analysis for NF-κB and MAPK Signaling Pathways
This protocol is used to detect and quantify the protein expression and phosphorylation status of key components of the NF-κB and MAPK signaling pathways.
Protein Extraction:
-
After cell treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the total protein.
-
Determine the protein concentration using a BCA or Bradford assay.
Western Blotting:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-p65, p65, phospho-ERK1/2, ERK1/2, etc.) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in this compound's anti-inflammatory action and the general workflows of the experimental procedures.
References
- 1. This compound D, a naturally occurring sesquilignan, inhibits LPS-induced iNOS expression in RAW264.7 cells by blocking NF-kappaB and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound F, a new lignan, inhibits iNOS expression via MAPKs, NF-κB and AP-1 inactivation in LPS-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. This compound F inhibits tumor necrosis factor-α and IL-6 production by suppressing Fyn-mediated pathways in FcεRI-mediated mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the purity of synthesized Saucerneol against natural extracts
A Comparative Guide for Researchers and Drug Development Professionals
In the pursuit of novel therapeutics, the purity of an active compound is paramount to ensure reliable and reproducible results in both preclinical and clinical research. Saucerneol, a lignan (B3055560) found in Saururus chinensis, has garnered significant interest for its anti-inflammatory properties. This guide provides a comprehensive comparison of the purity of synthetically derived this compound versus this compound obtained from natural extracts, supported by established analytical methodologies. This analysis aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions regarding the source of this compound for their studies.
Data Presentation: Purity Profile
The purity of this compound can vary significantly depending on its origin. While chemical synthesis offers a theoretically higher degree of control over the final product, natural extraction methods have been refined to yield high-purity compounds. A recent study isolating this compound from the aerial parts of Saururus chinensis reported a purity of greater than 99% as determined by High-Performance Liquid Chromatography (HPLC)[1].
| Parameter | Synthesized this compound | Natural this compound Extract |
| Typical Purity | Data not available in published literature. Theoretically, >99% can be achieved through optimized synthesis and purification. | >99% (by HPLC)[1] |
| Common Impurities | Potential impurities would include unreacted starting materials, reagents, catalysts, and by-products from side reactions specific to the synthetic route. Without a published total synthesis, a definitive list of impurities cannot be provided. | Other co-extracted phytochemicals from Saururus chinensis, such as other lignans (B1203133) (e.g., Sauchinone, Licarin A, Manassantin A/B), flavonoids (e.g., Quercitrin, Miquelianin), and aristolactams[2][3][4][5]. |
| Potential for Isomeric Impurities | The synthesis of complex molecules like this compound can often lead to the formation of diastereomers or enantiomers, requiring specific chiral purification steps. | Lignans in plants are typically biosynthesized in an enantiomerically pure form[6]. |
Experimental Protocols
Accurate determination of this compound purity relies on robust and validated analytical methods. The following protocols are standard for the analysis of lignans and other natural products.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a primary technique for assessing the purity of non-volatile compounds like this compound.
-
Objective: To quantify the purity of this compound by separating it from potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV or photodiode array (PDA) detector.
-
Method:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of methanol (B129727) and water or acetonitrile (B52724) and water is commonly used for the separation of lignans. The specific gradient profile would need to be optimized for this compound.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV absorbance maximum of this compound.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., methanol). Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Purity is calculated based on the area of the this compound peak relative to the total area of all peaks in the chromatogram.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling
GC-MS is a powerful technique for identifying and quantifying volatile or semi-volatile impurities that may be present.
-
Objective: To identify and quantify potential volatile impurities in this compound samples.
-
Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer.
-
Method:
-
Derivatization: Due to the low volatility of lignans, a derivatization step, such as silylation, is often necessary to make them amenable to GC analysis.
-
Column: A non-polar capillary column (e.g., HP-5MS).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A programmed temperature gradient is used to separate compounds based on their boiling points.
-
Injection: Splitless injection is typically used for trace analysis.
-
MS Detection: The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are recorded over a suitable mass range.
-
Analysis: Impurities are identified by comparing their mass spectra to a spectral library (e.g., NIST).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
NMR is an essential tool for the unambiguous structural elucidation of this compound and the identification of structurally related impurities.
-
Objective: To confirm the chemical structure of this compound and identify any structurally similar impurities.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Method:
-
Sample Preparation: Dissolve a few milligrams of the this compound sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts and coupling constants are compared with published data for this compound to confirm its identity. The presence of unexpected signals can indicate impurities. Quantitative NMR (qNMR) can also be used for purity assessment by comparing the integral of a signal from the analyte to that of a certified internal standard.
-
Visualizing a Key Signaling Pathway
This compound has been shown to exert its anti-inflammatory effects by modulating specific signaling pathways. For instance, this compound D has been reported to inhibit the Syk-dependent signaling pathway, which is crucial in the inflammatory response of mast cells.
Caption: Inhibition of the Syk signaling pathway by this compound.
Conclusion
This guide provides a comparative framework for evaluating the purity of this compound from both synthetic and natural origins. Current literature indicates that high-purity (>99%) this compound can be obtained from its natural source, Saururus chinensis. While a detailed purity profile for synthetically produced this compound is not yet available in public literature, chemical synthesis, in principle, allows for rigorous control over the impurity profile.
The choice between synthesized and naturally extracted this compound will depend on the specific requirements of the research. For initial biological screening, a well-characterized natural extract of high purity may be suitable. For later-stage drug development, a fully defined synthetic route with a comprehensive impurity profile will likely be necessary to meet regulatory standards. The analytical protocols outlined here provide a robust foundation for the quality assessment of this compound, irrespective of its source.
References
- 1. This compound Inhibits the Growth, Migration, and Invasion of Osteosarcoma Cells In Vitro and Prevents Metastasis‐Associated Osteolysis Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effect of Saururus chinensis leaves extract on type II collagen-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [Chemical constituents of Saururus chinensis (Lour.) Bail] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure: Saucerneol Waste Disposal
Disclaimer: "Saucerneol" is not a recognized chemical compound in standard chemical databases. The following procedures are based on a hypothetical risk assessment for a compound with properties similar to common laboratory solvents. Researchers must always consult the specific Safety Data Sheet (SDS) for any chemical before handling and disposal. This guide is intended for informational purposes and should be adapted to comply with your institution's Environmental Health and Safety (EHS) protocols.
This document provides a comprehensive guide for the safe handling and proper disposal of this compound waste streams within a laboratory setting. Adherence to these protocols is critical to ensure personnel safety and environmental compliance.
Hazard Identification and Risk Assessment
This compound is treated as a moderately toxic, flammable organic compound. All personnel handling this compound must be familiar with its potential hazards and have completed institutional laboratory safety training.
Assumed Properties for Disposal Planning:
| Property | Assumed Value/Characteristic | Implication for Disposal |
| Physical State | Liquid | Requires containment in sealed, non-reactive containers. |
| pH | Neutral (6.5 - 7.5) | Does not require acid/base neutralization before disposal. |
| Flammability | Flammable (Flash Point < 60°C) | Must be stored away from ignition sources. Use intrinsically safe equipment. |
| Toxicity | Moderately toxic by inhalation and ingestion | Requires handling in a ventilated fume hood with appropriate PPE. |
| Reactivity | Stable. Not water-reactive. | Can be collected in standard waste containers without special precautions for reactivity. |
| Solubility | Soluble in organic solvents, insoluble in water | Waste streams should be segregated based on solvent (aqueous vs. organic). |
Personnel Protective Equipment (PPE)
Before handling this compound in any form (pure, in solution, or as waste), the following minimum PPE is required:
-
Eye Protection: ANSI Z87.1 compliant safety glasses or goggles.
-
Hand Protection: Nitrile gloves (ensure compatibility and check for breakthrough times).
-
Body Protection: Flame-resistant laboratory coat.
-
Respiratory Protection: All handling of open containers must be performed inside a certified chemical fume hood to prevent inhalation exposure.
This compound Waste Segregation and Collection
Proper segregation is the most critical step in laboratory waste management. Mixing incompatible waste streams can result in dangerous chemical reactions and complicates the final disposal process.
Step-by-Step Collection Protocol:
-
Identify the Waste Stream: Determine if the waste is pure this compound, a dilute aqueous solution (<1% this compound), or a concentrated organic solution.
-
Select the Correct Waste Container:
-
For Organic this compound Waste: Use a clearly labeled, sealable, and chemically compatible container (e.g., high-density polyethylene (B3416737) or glass). The container must be designated for "Flammable Organic Waste."
-
For Aqueous this compound Waste: Use a separate, clearly labeled container for "Aqueous Toxic Waste." Do not mix with organic solvent waste.
-
-
Label the Container: Immediately upon adding the first volume of waste, label the container with:
-
The words "HAZARDOUS WASTE"
-
The full chemical name: "this compound"
-
An accurate list of all other constituents and their approximate percentages.
-
The date of initial accumulation.
-
-
Keep the Container Closed: The waste container must be securely sealed at all times, except when actively adding waste. This minimizes the release of volatile organic compounds (VOCs).
-
Storage: Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of the laboratory personnel. The SAA must be a secondary containment bin to prevent spills.
Caption: High-level workflow for the proper disposal of this compound waste.
Spill Management Protocol
In the event of a this compound spill, immediate and correct action is required to minimize exposure and environmental impact.
Methodology for Small Spill Cleanup (< 100 mL):
-
Alert Personnel: Immediately alert all personnel in the vicinity and evacuate the immediate area if necessary.
-
Ensure Ventilation: Confirm that the chemical fume hood is operational. If the spill is outside the hood, ensure the area is well-ventilated.
-
Don PPE: Wear the required PPE, including double-gloving with nitrile gloves and wearing chemical splash goggles.
-
Contain the Spill: Use a universal chemical absorbent material (spill pads, pillows, or vermiculite) to surround and cover the spill. Do not use paper towels, as they can increase the rate of evaporation.
-
Collect Absorbent: Carefully collect the saturated absorbent material using non-sparking tools (e.g., plastic dustpan).
-
Package Waste: Place the used absorbent material into a heavy-duty plastic bag or a designated solid waste container.
-
Label as Waste: Label the container as "Solid Hazardous Waste: this compound Debris" and list all other chemicals involved.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water. The cleaning materials must also be disposed of as hazardous waste.
-
Contact EHS: Report the spill to your institution's Environmental Health & Safety office for guidance and to arrange for waste pickup.
For spills larger than 100 mL, evacuate the area immediately and contact your institution's EHS emergency line.
Caption: Segregation diagram for this compound waste streams.
Final Disposal Procedures
Laboratory personnel are responsible for the waste from generation through collection and labeling. The final disposal and removal from the laboratory must be conducted by the institution's certified EHS professionals.
-
Full Container: Once a waste container is full (do not exceed 90% capacity to allow for expansion), securely seal the lid.
-
Request Pickup: Submit a chemical waste pickup request through your institution's EHS portal. Provide all information from the hazardous waste label.
-
Maintain Records: Keep a copy of the waste pickup request for your laboratory's records until you receive confirmation of disposal.
By following these procedures, you contribute to a safe laboratory environment and ensure that chemical waste is managed in a responsible and compliant manner.
Safeguarding Your Research: Essential Personal Protective Equipment (PPE) for Handling Saucerneol
For Immediate Implementation by Laboratory Personnel
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Saucerneol. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
This compound presents several hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE). According to safety data sheets, this compound is known to cause skin irritation, may lead to an allergic skin reaction, and can cause serious eye damage. It is also considered harmful to aquatic life.
Personal Protective Equipment (PPE) Requirements
The following table summarizes the mandatory PPE for handling this compound, based on established safety protocols.[1]
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles/Face Shield | Tightly fitting safety goggles.[1] A face shield should be worn when there is a splash hazard. |
| Hand Protection | Chemical-resistant Gloves | Impermeable gloves (e.g., nitrile rubber). Gloves should be inspected before use and disposed of properly after handling. |
| Body Protection | Laboratory Coat/Coveralls | A standard laboratory coat should be worn. For larger quantities or when there is a significant risk of splashing, chemical-resistant coveralls are recommended.[2] |
| Respiratory Protection | Respirator | Not typically required for small quantities in a well-ventilated area. If mists or vapors are generated, use a respirator with an appropriate filter.[1] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Ensure adequate ventilation in the handling area.[1] This can be achieved by working in a chemical fume hood.
-
Locate the nearest emergency eyewash station and safety shower before beginning work.[3]
-
Have a spill kit readily available.
2. Donning PPE:
-
Follow the proper sequence for putting on PPE: lab coat, then mask/respirator, followed by goggles/face shield, and finally gloves.
3. Handling this compound:
-
Avoid direct contact with skin and eyes.[1]
-
Do not breathe in mist or vapors.
-
Wash hands thoroughly after handling the substance.
-
Contaminated work clothing should not be allowed out of the workplace.
4. In Case of Exposure:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of soap and water. If skin irritation or a rash occurs, seek medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and immediately call a poison center or doctor.
-
Inhalation: Move the individual to fresh air.[1]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical advice.[1]
Disposal Plan: Waste Management Protocol
All waste containing this compound must be treated as hazardous waste.
1. Waste Collection:
-
Collect all this compound waste, including contaminated gloves, wipes, and empty containers, in a designated and clearly labeled hazardous waste container.
-
Ensure the container is kept tightly closed in a dry, cool, and well-ventilated area.[1]
2. Disposal:
-
Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
-
Do not allow the chemical to be released into the environment or enter drains.[1]
Experimental Workflow for Safe Handling of this compound
The following diagram outlines the logical workflow for safely handling this compound from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
